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Foundational

Comprehensive NMR Spectral Assignment of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol Executive Summary The structural elucidation of non-natural, chir...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol

Executive Summary

The structural elucidation of non-natural, chiral amino acid derivatives is a critical quality control step in modern peptide synthesis and peptidomimetic drug design. (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS: 287210-86-0) is a highly specialized building block. Assigning its Nuclear Magnetic Resonance (NMR) spectra presents two distinct analytical challenges:

  • Severe Aliphatic Overlap: The 11 protons of the cyclohexane ring create a highly congested multiplet region between 0.8 and 2.0 ppm.

  • Carbamate Rotamerism: The restricted rotation around the N-Boc carbamate bond results in peak doubling across both 1 H and 13 C spectra, complicating signal integration and assignment[1].

As a Senior Application Scientist, my approach to resolving these challenges relies on a self-validating analytical system. We do not merely assign peaks; we probe the thermodynamic behavior of the molecule using Variable Temperature (VT) NMR and map its connectivity using 2D correlation spectroscopy.

Structural Deconstruction & Causality in NMR

To accurately interpret the spectra, we must first understand the physical chemistry governing the molecule's behavior in solution. The molecule features a chiral alpha-carbon (R-configuration) bonded to a carboxylic acid, a bulky cyclohexane ring, and an N -methylated, Boc-protected amine.

The Rotameric Phenomenon

The most confounding feature in the 1D NMR spectra of this compound is the apparent duplication of signals. This is not an impurity; it is a fundamental consequence of the N -Boc group. The carbamate C–N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. At ambient temperature (298 K), the rotation around this bond is slow on the NMR timescale, trapping the molecule in two distinct conformational states: the cis and trans rotamers[2].

Because the chemical environments of the N -methyl group, the alpha-proton, and the tert-butyl group differ between these two states, their signals split into a major and minor set (typically in a 2:1 or 3:2 ratio depending on the solvent)[2].

Rotamers Trans Trans-Rotamer (Major Population) Cis Cis-Rotamer (Minor Population) Trans->Cis Slow Exchange at 25°C Coalescence Coalesced State (Time-Averaged Signal) Trans->Coalescence Heat to >55°C Cis->Coalescence Heat to >55°C

Fig 2. Thermodynamic equilibrium and temperature-dependent coalescence of N-Boc rotamers.

Experimental Design & Self-Validating Protocols

To definitively prove the structure and rule out impurities, we employ a workflow that forces the molecule to reveal its dynamic nature.

Workflow A Sample Preparation (CDCl3 or DMSO-d6) B 1D NMR Acquisition (1H, 13C) A->B C Variable Temperature (VT) NMR (Rotamer Coalescence) B->C If peak doubling observed D 2D NMR Correlation (COSY, HSQC, HMBC) B->D Standard flow C->D Resolves rotamers E Data Integration & Signal Assignment D->E

Fig 1. Experimental workflow for resolving and assigning NMR spectra of N-Boc-protected amino acids.

Step-by-Step Methodology: VT-NMR for Rotamer Resolution

To validate that peak doubling is due to rotamerism and not a diastereomeric impurity, we use Variable Temperature (VT) NMR[3].

  • Sample Preparation: Dissolve 20 mg of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid in 0.6 mL of DMSO- d6​ . Causality note: DMSO- d6​ is chosen over CDCl 3​ because its higher boiling point (189°C) safely accommodates the heating required for signal coalescence.

  • Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. Document the integration ratios of the doubled N -methyl singlets (~2.80 ppm).

  • Thermal Titration: Increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 70°C), allowing 5 minutes of equilibration at each step.

  • Coalescence Observation: At temperatures exceeding 55°C, the kinetic energy overcomes the rotational barrier of the C–N bond. The distinct cis and trans signals will broaden and coalesce into a single, sharp, time-averaged peak[3].

  • Reversibility Check: Cool the sample back to 298 K and re-acquire the spectrum to ensure the molecule did not thermally degrade and that the rotameric splitting returns.

Quantitative Data Presentation

Below are the summarized assignments for the molecule at ambient temperature. Notice the explicit notation of major/minor rotameric states.

Table 1: 1 H NMR Signal Assignment (298 K, CDCl 3​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentRotameric Notes
~ 10.50Broad Singlet (br s)1H-COOHExchanges with D 2​ O
4.35 / 4.15Doublet (d, J≈10 Hz)1H α -CHSplit into major/minor peaks
2.82 / 2.75Singlet (s)3HN-CH 3​ Split (~3:2 ratio)[2]
1.85 - 1.65Multiplet (m)1HCyclohexane β -CHCoupled to α -CH
1.46 / 1.42Singlet (s)9HBoc -C(CH 3​ ) 3​ Split (~3:2 ratio)[1]
1.75 - 0.90Complex Multiplets (m)10HCyclohexane -CH 2​ -Highly overlapping
Table 2: 13 C NMR Signal Assignment (298 K, CDCl 3​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignmentRotameric Notes
~ 176.5Quaternary (C=O)Carboxylic AcidBroadened
156.8 / 155.2Quaternary (C=O)Boc CarbamateSplit due to restricted rotation
80.5 / 79.8Quaternary (C)Boc -C(CH 3​ ) 3​ Split
63.2 / 61.5Methine (CH) α -CarbonSplit
37.8Methine (CH)Cyclohexane β -CH-
31.5 / 30.2Methyl (CH 3​ )N-CH 3​ Split
28.4Methyl (CH 3​ )Boc -C(CH 3​ ) 3​ Intense signal
30.0, 29.5, 26.2, 26.0, 25.8Methylene (CH 2​ )Cyclohexane ring carbons5 distinct environments

Advanced 2D NMR Workflows for Absolute Validation

While VT-NMR proves the existence of rotamers, 2D NMR is required to establish the exact atomic connectivity, particularly to untangle the cyclohexane ring.

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies adjacent, spin-coupled protons.

    • Execution: Trace the cross-peak from the α -proton doublet (~4.35 ppm) to the cyclohexane β -methine proton (~1.80 ppm). This definitively anchors the amino acid backbone to the cyclic side chain.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Correlates protons to their directly attached carbons.

    • Execution: Use HSQC to deconvolute the messy 0.90–1.75 ppm 1 H region. By spreading these signals across the 13 C dimension (25–30 ppm), the 5 distinct methylene groups of the cyclohexane ring become fully resolved.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Observes long-range (2 to 3 bond) proton-carbon couplings across heteroatoms or quaternary carbons.

    • Execution: Look for a cross-peak between the N -methyl protons (~2.80 ppm) and the α -carbon (~63 ppm), as well as the Boc carbonyl carbon (~156 ppm). Furthermore, the α -proton must show a strong 2-bond coupling to the carboxylic acid carbonyl (~176 ppm). This self-validates the entire core scaffold.

By combining VT-NMR to collapse the rotameric complexity with 2D NMR to map the skeletal connectivity, the assignment of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid transitions from an ambiguous estimate to a mathematically rigorous certainty.

References

  • "13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions", MDPI,[Link]

  • "Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation", ACS Medicinal Chemistry Letters,[Link]

  • "Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase", The Journal of Organic Chemistry,[Link]

Sources

Exploratory

A Comprehensive Guide to the Thermal Stability Analysis of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic Acid

Introduction: The Critical Role of Thermal Stability in Drug Development In the journey of a drug molecule from discovery to a marketable therapeutic, its chemical and physical stability is paramount. For (R)-a-(N-Boc-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

In the journey of a drug molecule from discovery to a marketable therapeutic, its chemical and physical stability is paramount. For (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid, a chiral amino acid derivative incorporating the widely used tert-butyloxycarbonyl (Boc) protecting group, understanding its behavior under thermal stress is a non-negotiable aspect of its development. This in-depth technical guide provides a comprehensive framework for the thermal stability analysis of this compound, offering insights into not just the "how," but more importantly, the "why" behind the experimental choices. A thorough thermal stability profile is crucial for establishing appropriate storage conditions, predicting shelf-life, and ensuring the safety and efficacy of the final drug product.[1][2][3]

Forced degradation studies, which involve subjecting the drug substance to conditions more severe than accelerated stability testing, are a cornerstone of this process.[1][4] These studies are instrumental in identifying potential degradation products and pathways, which in turn informs the development of stable formulations and packaging.[1][2]

Understanding the Molecule: The N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a staple in organic synthesis, particularly in peptide chemistry, due to its effectiveness in protecting amine functionalities.[5] Its popularity stems from its general stability under a variety of reaction conditions and the relatively mild acidic conditions required for its removal.[5][6] However, the Boc group is susceptible to thermal degradation. Many Boc-protected amines can be deprotected by heating, which proceeds through a fragmentation mechanism to form the free amine, carbon dioxide, and isobutylene.[7] While this can be a synthetic advantage in some contexts, it represents a potential instability during drug formulation and storage. High temperatures can also lead to side reactions such as racemization and elimination, which could compromise the drug's quality and safety.[7]

Core Analytical Techniques for Thermal Stability Assessment

A multi-pronged analytical approach is essential for a comprehensive understanding of thermal stability. This typically involves a combination of thermo-analytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8][9] It is an invaluable tool for determining the onset of thermal decomposition and quantifying mass loss associated with degradation.[8]

Why it's chosen: TGA provides a clear and direct measure of the temperature at which the compound begins to lose mass, indicating the initiation of decomposition. This is a critical first step in defining the thermal limits of the molecule.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and glass transitions.[9] For stability analysis, it can reveal the energy changes associated with decomposition.

Why it's chosen: DSC provides complementary information to TGA. While TGA shows mass loss, DSC can detect energetic events that may not involve a change in mass, such as solid-state phase transitions that could precede decomposition.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture.[10] In stability studies, it is the workhorse for detecting and quantifying the parent drug and any degradation products that may form.[3][10][11]

Why it's chosen: HPLC offers high sensitivity and specificity, allowing for the detection of even trace amounts of impurities and degradation products.[11] A validated, stability-indicating HPLC method is a regulatory requirement for drug stability testing.[2][10]

Experimental Design: A Step-by-Step Guide

A well-designed forced degradation study is crucial for obtaining meaningful and reliable data.[2] The goal is to induce a relevant level of degradation, typically in the range of 5-20%, to ensure that potential degradation products are formed without overwhelming the sample with secondary degradation.[4]

Workflow for Thermal Stability Analysis

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Forced Degradation & Analysis cluster_2 Phase 3: Data Interpretation & Reporting A Sample Preparation of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid B Thermogravimetric Analysis (TGA) A->B Determine onset of decomposition C Differential Scanning Calorimetry (DSC) A->C Identify thermal transitions D Isothermal Stressing at Elevated Temperatures B->D C->D E HPLC Analysis of Stressed Samples D->E Quantify parent & degradants F Identification of Degradation Products (e.g., LC-MS) E->F Characterize impurities G Kinetic Analysis of Degradation E->G H Propose Degradation Pathway F->H I Establish Stability-Indicating Method H->I

Caption: A typical workflow for thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid into a clean, tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Temperature Range: Heat the sample from ambient temperature to a temperature sufficiently high to ensure complete decomposition (e.g., 300-400 °C).

  • Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

Protocol 2: Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating Rate: 10 °C/min.

    • Temperature Range: Scan from ambient temperature to a point beyond any observed thermal events in the TGA.

  • Data Analysis: Examine the DSC thermogram for endothermic (melting) or exothermic (decomposition) peaks.

Protocol 3: Isothermal Stressing
  • Temperature Selection: Based on the TGA and DSC data, select a series of temperatures for isothermal stressing. These should be below the rapid decomposition temperature but high enough to induce measurable degradation over a reasonable timeframe. It is recommended to study the effect of temperature in 10 °C increments above the accelerated testing conditions.[4]

  • Sample Preparation: Place accurately weighed samples of the compound in chemically inert and transparent containers.[12]

  • Exposure: Place the samples in calibrated ovens at the selected temperatures.

  • Time Points: Withdraw samples at predetermined time intervals for analysis.

Protocol 4: Stability-Indicating HPLC Method
  • Method Development: Develop a reverse-phase HPLC method capable of separating the parent compound from its potential degradation products.[4]

  • Method Validation: Validate the HPLC method according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, and robust.[2]

  • Sample Analysis: Analyze the stressed samples from the isothermal study.

  • Data Analysis: Quantify the amount of the parent compound remaining and the amount of each degradation product formed at each time point.

Interpreting the Data: From Raw Results to Actionable Insights

The data generated from these analyses provide a comprehensive picture of the thermal stability of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid.

Quantitative Data Summary
ParameterAnalytical TechniqueTypical Expected OutcomeSignificance
Onset of DecompositionTGAA specific temperature at which mass loss begins.Defines the upper limit of thermal stability.
Melting PointDSCA sharp endothermic peak.A key physical property and indicator of purity.
Decomposition EnthalpyDSCA broad exothermic peak.Quantifies the energy released during decomposition.
Degradation Rate ConstantHPLCCalculated from the decrease in parent compound concentration over time.Allows for the prediction of shelf-life at different temperatures.
Degradation Product ProfileHPLC-MSIdentification and quantification of major degradants.Informs on the degradation pathway and potential safety concerns.[2]
Potential Thermal Degradation Pathway

The primary anticipated thermal degradation pathway for (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is the cleavage of the Boc protecting group.

G cluster_0 Thermal Degradation of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid Parent (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid Deprotected (R)-a-(methylamino)cyclohexaneacetic acid Parent->Deprotected Heat (Δ) Isobutylene Isobutylene Parent->Isobutylene Heat (Δ) CO2 Carbon Dioxide Parent->CO2 Heat (Δ)

Caption: Proposed primary thermal degradation pathway.

This thermolytic deprotection is a well-documented reaction for N-Boc protected amines.[7][13] The reaction proceeds via a concerted mechanism, leading to the formation of the free amine, carbon dioxide, and isobutylene.[7]

Conclusion: Ensuring Drug Product Quality Through Rigorous Stability Analysis

A thorough understanding of the thermal stability of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is not merely an academic exercise; it is a fundamental requirement for the development of a safe and effective pharmaceutical product.[1][2] The methodologies outlined in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage and handling procedures, and ultimately, ensure the quality and integrity of the drug substance throughout its lifecycle.[2][3]

References

  • U.S. Food and Drug Administration. (n.d.). Q1B Photostability Testing of New Drug Substances and Products. FDA. Retrieved from [Link]

  • GL Tec. (n.d.). HPLC Methods for Pharmaceutical Research and Development. Retrieved from [Link]

  • Jadhav, S. B., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 5(5), 101-112. Retrieved from [Link]

  • Alsante, K. M., et al. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 38(4). Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Sims, P. (n.d.). An Introduction To Hplc For Pharmaceutical Analysis. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. Retrieved from [Link]

  • Lab Manager. (2025, October 24). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Retrieved from [Link]

  • Kumar, A., & Medicherla, V. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2024). Chromatography Method Development For Impurity Analysis And Degradation. Retrieved from [Link]

  • Peng, S. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA and DSC of amino acids-cellulose derivatives. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Alternative Proteins – Thermal Characterization. Retrieved from [Link]

  • Slideshare. (n.d.). DSC & TGA. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Retrieved from [Link]

  • Das, S., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97811-97815. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Alternative Proteins: The Role of Thermal Characterization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

Sources

Foundational

A Guide to the Solid-State Architecture of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid Derivatives for Pharmaceutical Scientists

Foreword: The Silent Language of Crystals in Drug Design In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its phys...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Silent Language of Crystals in Drug Design

In the landscape of modern drug discovery, the three-dimensional arrangement of atoms within a molecule—its crystal structure—is a critical determinant of its physicochemical properties and, ultimately, its therapeutic efficacy. For researchers, scientists, and drug development professionals, a deep understanding of the solid-state architecture of a drug candidate is not merely academic; it is a cornerstone of rational drug design, enabling the optimization of solubility, stability, and bioavailability. This guide delves into the crystallographic nuances of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid and its derivatives, a class of compounds with significant potential in peptidomimetic and drug development. While a specific crystal structure for the parent acid is not publicly available at the time of this writing, this document will provide a comprehensive framework for its synthesis, crystallization, and structural elucidation, drawing upon established principles and analogous structures to predict and interpret its solid-state behavior.

The Significance of N-Substituted Amino Acid Derivatives in Medicinal Chemistry

N-methylated amino acids are pivotal building blocks in the design of peptidomimetics. The introduction of a methyl group on the amide nitrogen can confer several advantageous properties, including increased metabolic stability against proteolytic enzymes, enhanced membrane permeability, and the imposition of conformational constraints that can lead to improved biological activity and receptor selectivity.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is frequently employed during the synthesis of these molecules due to its stability in various reaction conditions and its facile removal under acidic conditions.[3] The cyclohexane moiety in the title compound introduces lipophilicity and a defined conformational rigidity, which can be crucial for specific binding interactions with biological targets.

The chirality at the α-carbon is a key feature of these molecules. The determination of the absolute configuration is of utmost importance in pharmaceutical development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography stands as the most reliable method for the unambiguous determination of absolute configuration.[4][5]

Predicted Molecular Conformation and Intermolecular Interactions

Based on the analysis of similar N-Boc protected amino acids, we can anticipate several key structural features in the crystal structure of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

The Conformation of the N-Boc-N-methylamino Group

The urethane amide bond in N-Boc protected amino acids can adopt both cis and trans conformations.[6] Unlike typical peptide bonds where the trans conformation is overwhelmingly favored, computational studies have shown that the cis and trans conformations of the urethane amide bond in Boc-amino acid derivatives have nearly equal energies.[6] The presence of a tertiary nitrogen, as in the case of our N-methylated compound, is known to favor the cis urethane conformation in the solid state.[6] This conformational preference will significantly influence the overall shape of the molecule and its packing in the crystal lattice.

The Cyclohexane Ring Conformation

The cyclohexane ring is expected to adopt a stable chair conformation, as this minimizes steric strain.[7] The orientation of the acetic acid and the N-Boc-N-methylamino substituents (axial vs. equatorial) will be a critical determinant of the molecule's overall topography.

Hydrogen Bonding Motifs

Chiral carboxylic acids are known to form interesting hydrogen bonding motifs in the solid state.[8] A primary interaction we anticipate is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two neighboring molecules. These dimers can be either centrosymmetric (in a racemic crystal) or non-centrosymmetric. For a homochiral compound like the (R)-enantiomer, we expect the formation of homochiral O–H···O hydrogen-bonded carboxylic acid dimers.[8]

Experimental Workflow for Synthesis, Crystallization, and Structure Determination

The following section outlines a detailed, field-proven methodology for the preparation and structural analysis of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid derivatives.

Synthesis

The synthesis of the title compound can be achieved through a multi-step process, beginning with the protection of the parent amino acid, followed by N-methylation.

Step-by-Step Synthesis Protocol:

  • N-Boc Protection of (R)-α-aminocyclohexaneacetic acid:

    • Dissolve (R)-α-aminocyclohexaneacetic acid in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Perform an aqueous workup to isolate the N-Boc protected product.

  • N-Methylation of N-Boc-(R)-α-aminocyclohexaneacetic acid:

    • To a solution of the N-Boc protected amino acid in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise.

    • Allow the mixture to stir for 30 minutes.

    • Add methyl iodide (CH₃I) dropwise and allow the reaction to proceed at room temperature for 24 hours.[1]

    • Quench the reaction with water and perform an acidic workup to isolate the N-methylated product.[1]

Rationale for Experimental Choices:

  • The use of a mixed solvent system (dioxane/water) for the Boc protection ensures the solubility of both the amino acid and the (Boc)₂O.

  • Sodium hydride is a strong base suitable for the deprotonation of the amide proton, facilitating the subsequent nucleophilic attack by the methyl iodide. The chelation of the carboxylate group by the sodium cation can help to prevent O-methylation.[1]

Purification and Characterization

The crude product should be purified to obtain a high-purity sample suitable for crystallization.

  • Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an excellent method for purifying Boc-protected amino acids, which are rendered more hydrophobic by the Boc group.[9] A C18 column with a water/acetonitrile gradient is typically effective.

  • Characterization: The purified product should be characterized by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of both the Boc and methyl groups.

    • Mass Spectrometry: To verify the molecular weight.

    • Chiral HPLC: To confirm the enantiomeric purity of the final product.

Crystallization

Obtaining single crystals of suitable quality is often the most challenging step in X-ray crystallographic analysis.[4][5]

Step-by-Step Crystallization Protocol:

  • Solvent Screening: Screen a variety of solvents and solvent mixtures to determine the solubility of the compound.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethyl acetate, acetone, or an ethanol/water mixture) to form a saturated or near-saturated solution.[7]

  • Incubation: Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

  • Crystal Harvesting: Carefully select a well-formed single crystal for X-ray diffraction analysis.

X-ray Data Collection and Structure Refinement

The final step is the determination of the crystal structure using single-crystal X-ray diffraction.[10]

Experimental Workflow Diagram:

G cluster_synthesis Synthesis & Purification cluster_cryst Crystallization cluster_xray X-ray Crystallography start Start: (R)-α-aminocyclohexaneacetic acid boc_protection N-Boc Protection with (Boc)₂O start->boc_protection methylation N-Methylation with NaH and CH₃I boc_protection->methylation purification RP-HPLC Purification methylation->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal_selection Single Crystal Selection evaporation->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation & Analysis refinement->validation

Caption: Experimental workflow from synthesis to crystal structure determination.

Hypothetical Crystal Structure Analysis and Data

While an experimental structure is not available, we can present a table of expected crystallographic parameters based on similar small molecules.[7]

Table 1: Predicted Crystallographic Data for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid

ParameterExpected Value
Empirical FormulaC₁₆H₂₉NO₄
Formula Weight299.41 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupChiral (e.g., P2₁, C2)
Unit Cell Dimensionsa, b, c ≈ 10-20 Å; β ≈ 90-110° (if monoclinic)
Z (Molecules per unit cell)2 or 4
Calculated Density1.1 - 1.3 g/cm³
Hydrogen BondingO-H···O dimers
Conformationcis urethane amide, chair cyclohexane

Molecular Structure Diagram:

Caption: Molecular structure of the target compound.

Conclusion and Future Directions

This guide has provided a comprehensive theoretical and practical framework for investigating the crystal structure of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid and its derivatives. By understanding the interplay of molecular conformation and intermolecular forces, researchers can gain valuable insights into the solid-state properties of these important pharmaceutical building blocks. The experimental protocols outlined herein offer a robust starting point for the synthesis, purification, crystallization, and structural analysis of these compounds. Future work should focus on obtaining high-quality single crystals of the title compound and its derivatives to experimentally validate the predictions made in this guide. Such studies will undoubtedly contribute to the rational design of novel therapeutics with improved efficacy and safety profiles.

References

  • ResearchGate. X-ray crystallography and chirality: understanding the limitations. [Link]

  • ResearchGate. Preferred conformation of the tert-butoxycarbonyl-amino group. [Link]

  • National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]

  • ACS Publications. On the Selective N-Methylation of BOC-Protected Amino Acids. [Link]

  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • National Institutes of Health. Synthesis of Boc-protected bicycloproline. [Link]

  • National Institutes of Health. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

  • Organic Syntheses. Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • TSI Journals. Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. [Link]

Sources

Exploratory

determining stereochemical purity of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid

An In-depth Technical Guide to Determining the Stereochemical Purity of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid Authored by: A Senior Application Scientist Introduction: The Criticality of Stereochemical Purity...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Stereochemical Purity of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

Authored by: A Senior Application Scientist

Introduction: The Criticality of Stereochemical Purity in Modern Drug Development

In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The seemingly subtle difference in their spatial orientation can lead to significant variations in how they interact with the chiral environment of the human body, such as enzymes and receptors. Consequently, regulatory agencies worldwide mandate the rigorous control and analysis of the stereochemical purity of drug candidates.

This guide provides an in-depth technical overview of the methodologies used to determine the stereochemical purity of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, a chiral building block often utilized in the synthesis of active pharmaceutical ingredients (APIs). We will delve into the theoretical underpinnings and practical applications of key analytical techniques, offering field-proven insights to ensure accurate and reliable results.

Overview of Primary Analytical Techniques for Enantiomeric Purity

The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral substance, can be approached through several analytical techniques. The choice of method depends on factors such as the nature of the analyte, the required level of accuracy, and the available instrumentation. For a molecule like (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, which possesses a carboxylic acid functional group, the most common and effective methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy following derivatization with a chiral reagent.

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision; direct analysis without derivatization; well-established and widely used.Requires specialized and often expensive chiral columns; method development can be time-consuming.
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Covalent reaction of the enantiomeric mixture with a chiral reagent to form diastereomers, which have distinct NMR spectra.Provides information on absolute configuration in addition to enantiomeric purity; can be performed with a standard NMR spectrometer.Requires a derivatization step, which must go to completion to avoid kinetic resolution; potential for racemization during the reaction.

In-Depth Methodology I: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is often considered the gold standard for determining enantiomeric purity due to its high resolution and accuracy. The separation is achieved by exploiting the differential diastereomeric interactions between the enantiomers of the analyte and the chiral stationary phase (CSP) of the column.

The Causality Behind Experimental Choices in Chiral HPLC

The selection of the appropriate CSP is the most critical step in developing a chiral HPLC method. For carboxylic acids like our target molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice. These CSPs have chiral grooves and cavities that can interact with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, leading to their separation.

The mobile phase composition is also a key parameter. A typical mobile phase for this type of analysis consists of a non-polar solvent like hexane or heptane, a more polar alcohol such as isopropanol or ethanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA). The alcohol component modulates the retention time and resolution, while the TFA ensures that the carboxylic acid group of the analyte is protonated, which generally leads to better peak shape and more reproducible interactions with the CSP.

Step-by-Step Protocol for Chiral HPLC Analysis
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

    • Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm (due to the absorbance of the Boc-protecting group).

    • Injection Volume: 10 µL.

  • Data Acquisition and Analysis:

    • Inject a racemic standard (a 50:50 mixture of the R and S enantiomers) to determine the retention times of both enantiomers and to confirm the resolution of the method.

    • Inject the sample of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

    • Integrate the peak areas for both the R- and S-enantiomers in the chromatogram.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] x 100

Visualizing the Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on Chiral Column analysis1->analysis2 analysis3 UV Detection analysis2->analysis3 data1 Integrate Peak Areas analysis3->data1 data2 Calculate Enantiomeric Excess data1->data2

Caption: Workflow for determining enantiomeric purity by chiral HPLC.

In-Depth Methodology II: NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)

An alternative and powerful method for determining enantiomeric purity is through derivatization with a chiral reagent, followed by analysis using standard NMR spectroscopy. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a commonly used chiral derivatizing agent for this purpose. The carboxylic acid of our target molecule is first converted to an acid chloride and then reacted with Mosher's alcohol, or more commonly, the target amine (after deprotection) is reacted with Mosher's acid chloride. For our specific molecule, we will react the carboxylic acid with a chiral alcohol after activation.

The Chemistry and Rationale of Mosher's Method

The principle behind this method is the conversion of a mixture of enantiomers into a mixture of diastereomers. Diastereomers have different physical properties and, most importantly, distinct NMR spectra. By reacting the enantiomeric mixture of our target molecule with a single enantiomer of a chiral derivatizing agent, we form two diastereomeric esters. The anisotropic effect of the phenyl group in the Mosher's ester causes the signals of nearby protons in the two diastereomers to appear at different chemical shifts in the ¹H NMR spectrum. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.

Step-by-Step Protocol for Derivatization and NMR Analysis
  • Derivatization Reaction:

    • In a dry NMR tube, dissolve approximately 5 mg of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid in 0.5 mL of deuterated chloroform (CDCl₃).

    • Add 1.1 equivalents of oxalyl chloride and a catalytic amount of dimethylformamide (DMF) to convert the carboxylic acid to the acid chloride. This reaction should be monitored by TLC or IR spectroscopy.

    • In a separate vial, dissolve 1.2 equivalents of a chiral alcohol (e.g., (R)-1-phenylethanol) and 1.5 equivalents of a non-chiral base (e.g., pyridine) in 0.2 mL of CDCl₃.

    • Carefully add the solution of the acid chloride to the alcohol solution.

    • Allow the reaction to proceed to completion (typically 1-2 hours at room temperature).

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric ester mixture.

    • Ensure a sufficient number of scans are acquired to obtain a good signal-to-noise ratio, which is crucial for accurate integration.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers. The protons closest to the newly formed stereocenter are often the most affected and show the largest difference in chemical shifts.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the same formula as for the HPLC method, substituting the peak areas with the integral values from the NMR spectrum.

Visualizing the Derivatization and Analysis Workflow

cluster_reaction Derivatization cluster_nmr NMR Analysis cluster_calc Quantification react1 (R/S)-Analyte + (R)-Chiral Reagent react2 Formation of (R,R) and (S,R) Diastereomers react1->react2 nmr1 Acquire 1H NMR Spectrum react2->nmr1 nmr2 Distinct Signals for Each Diastereomer nmr1->nmr2 calc1 Integrate Diastereomeric Signals nmr2->calc1 calc2 Calculate Enantiomeric Ratio calc1->calc2

Caption: General workflow for NMR-based enantiomeric purity analysis.

Trustworthiness and Self-Validation in Protocols

To ensure the trustworthiness of these methods, it is essential to incorporate self-validating steps. For chiral HPLC, this involves running a racemic standard to confirm that the method is capable of separating the two enantiomers and to establish their retention times. For the NMR derivatization method, it is crucial to ensure that the derivatization reaction goes to completion. This can be verified by analyzing the crude reaction mixture by TLC or ¹H NMR to confirm the absence of starting material. Incomplete reactions can lead to inaccurate results due to kinetic resolution, where one enantiomer reacts faster than the other.

Conclusion

The determination of the stereochemical purity of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is a critical step in the quality control of pharmaceutical development. Both chiral HPLC and NMR spectroscopy with chiral derivatizing agents are powerful techniques for this purpose. While chiral HPLC offers direct analysis with high accuracy, the NMR method provides complementary information and can be performed with more readily available instrumentation. By understanding the principles behind these techniques and following rigorous, well-validated protocols, researchers can confidently and accurately assess the enantiomeric purity of their chiral molecules, ensuring the safety and efficacy of the final drug product.

References

  • Chiral Separations by High-Performance Liquid Chromatography. (2018). Analytical Chemistry. [Link]

  • A Practical Guide to Chiral Analysis. (2021). Journal of Organic Chemistry. [Link]

  • Enantiomeric excess: The determination of enantiomeric purity. (2019). Pure and Applied Chemistry. [Link]

  • Mosher's Amides and Esters: The Determination of Absolute Configuration and Enantiomeric Purity. (2007). Chemical Reviews. [Link]

  • Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. (2016). Journal of Chromatography A. [Link]

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Handling Guidelines for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

Executive Summary (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH ) is a highly specialized, sterically hindered unnatural amino acid. In modern drug discovery, the strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH ) is a highly specialized, sterically hindered unnatural amino acid. In modern drug discovery, the strategic incorporation of N-methylated amino acids into peptide sequences is a proven methodology to enhance therapeutic properties. N-methylation increases metabolic stability by shielding adjacent peptide bonds from proteolytic cleavage, improves membrane permeability by eliminating a hydrogen bond donor, and induces rigid conformational constraints [1].

However, the unique structural architecture of Boc-N-Me-D-Chg-OH—combining a bulky cyclohexane side chain with an N-methylated secondary amine—creates profound steric hindrance. This whitepaper provides an authoritative guide on the physicochemical properties, safety handling protocols, and optimized experimental workflows required to successfully utilize this building block in solid-phase peptide synthesis (SPPS).

Physicochemical & Structural Profiling

Understanding the structural causality of Boc-N-Me-D-Chg-OH is critical for optimizing reaction conditions. The cyclohexane ring at the alpha-carbon mimics a highly bulky aliphatic side chain (similar to a rigidified leucine or valine), while the N-methyl group drastically reduces the nucleophilicity of the amine once deprotected.

Table 1: Physicochemical Properties
PropertyValue / DescriptionStructural Implication
Chemical Formula C14H25NO4Highly lipophilic, requiring non-polar or aprotic polar solvents (DMF, DCM).
Molecular Weight 271.35 g/mol Standard mass for MS validation.
Stereochemistry (R)-enantiomer (D-form)Induces specific spatial orientations; prone to epimerization if over-activated.
Protecting Group N-tert-Butoxycarbonyl (Boc)Acid-labile; requires orthogonal Fmoc/Boc or strict Boc/Bzl synthesis strategies.
Steric Bulk Extremely HighNecessitates highly reactive coupling reagents (e.g., HATU) to overcome activation energy barriers.

Safety Data & Hazard Assessment

While Boc-protected amino acids are generally considered low-hazard materials, the fine powder form can act as a mechanical irritant to the respiratory tract and mucous membranes. Strict adherence to Safety Data Sheet (SDS) guidelines ensures a self-validating safety system in the laboratory.

Table 2: Hazard Identification & Safety Protocols
ParameterGuideline / SpecificationCausality & Rationale
GHS Classification Not classified as a hazardous substance.Biologically inert in its protected state; lacks reactive functional groups until activated.
Inhalation Hazard May cause respiratory irritation.Fine crystalline powder can become airborne during weighing.
PPE Requirements N95 Dust Mask, Nitrile Gloves, Safety Goggles.Prevents dermal absorption and inhalation of particulates.
Spill Response Sweep up mechanically; avoid dust generation.Minimizes aerosolization. Wash the area with water and detergent.
First Aid (Skin/Eyes) Flush with copious amounts of water for 15 mins.Standard dilution protocol to mitigate localized mechanical irritation.

Handling, Storage, and Stability

The integrity of the Boc protecting group is highly dependent on environmental conditions.

  • Storage Temperature: Must be stored at 2-8 °C in a tightly sealed container.

  • Moisture Sensitivity: The compound should be stored under an inert atmosphere (Argon or Nitrogen) and allowed to reach room temperature in a desiccator before opening. Condensation can introduce water, which may hydrolyze activated esters during subsequent coupling steps.

  • Acid Lability: Keep strictly isolated from volatile acids (e.g., TFA, HCl). Premature exposure to acidic vapors will trigger the autocatalytic cleavage of the Boc group, leading to polymerization or degradation.

Experimental Workflows: Coupling & Deprotection

Because of the severe steric hindrance imparted by the N-methyl group and the cyclohexane ring, standard carbodiimide-based coupling reagents (like DIC/Oxyma) often yield incomplete reactions. To ensure a self-validating and highly efficient protocol, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory[2]. HATU forms a highly reactive OAt-active ester, and its pyridine nitrogen provides anchimeric assistance via a 7-membered hydrogen-bonded transition state, accelerating the acylation of the hindered amine.

Mechanism A Boc-N-Me-D-Chg-OH (Carboxylic Acid) B DIPEA (Deprotonation) A->B C Carboxylate Anion B->C E OAt-Active Ester (Highly Reactive) C->E D HATU Reagent D->E Activation F Peptide Bond Formation E->F Amine Attack

Activation pathway of Boc-N-Me-D-Chg-OH using HATU to overcome steric hindrance.

Step-by-Step Coupling Protocol (HATU/DIPEA)

Rationale: Pre-activation is strictly limited to 3 minutes to prevent the formation of unreactive guanidinium byproducts, which can cap the resin and terminate peptide elongation.

  • Preparation: Dissolve 3.0 equivalents (relative to resin loading) of Boc-N-Me-D-Chg-OH in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Activation: Add 2.9 equivalents of HATU to the amino acid solution. Immediately add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Pre-Activation: Vortex the mixture gently for exactly 3 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the OAt-active ester.

  • Coupling: Add the activated mixture to the deprotected, resin-bound peptide.

  • Agitation: Agitate the reaction vessel for 2 to 4 hours at room temperature. (Note: Standard amino acids require 45 minutes; the extended time is necessary due to the cyclohexane bulk).

  • Validation: Perform a micro-cleavage and analyze via LC-MS to confirm >95% conversion. If incomplete, perform a second coupling cycle ("double coupling") using fresh reagents.

Step-by-Step Boc Deprotection Protocol

Rationale: The Boc group requires strong acid for removal. A 50% Trifluoroacetic acid (TFA) solution in Dichloromethane (DCM) provides the optimal balance of acidity and resin swelling.

  • Washing: Wash the coupled resin thoroughly with DCM (3 × 1 min) to remove DMF, which can buffer the TFA and stall deprotection.

  • Cleavage: Add a solution of 50% TFA / 50% DCM (v/v) to the resin.

  • Agitation: Agitate for 5 minutes, drain, and add fresh 50% TFA/DCM. Agitate for an additional 25 minutes.

  • Neutralization/Washing: Drain the acidic solution. Wash the resin with DCM (5 × 1 min) and DMF (5 × 1 min). To ensure complete removal of TFA salts from the newly exposed secondary amine, wash with 5% DIPEA in DMF (2 × 2 min), followed by a final DMF wash (3 × 1 min).

Workflow A Resin-Bound Amine (Deprotected) B Pre-Activation Boc-N-Me-D-Chg-OH + HATU + DIPEA (3 mins) A->B Add Activated Mixture C Coupling Reaction (Extended Time: 2-4 hrs) B->C Agitate at RT D Washing (DMF/DCM) C->D Drain & Wash E Boc Deprotection (50% TFA in DCM) D->E Cleave Boc F Next Coupling Cycle E->F Wash & Neutralize

Cyclic SPPS workflow for the incorporation and deprotection of Boc-N-Me-D-Chg-OH.

Analytical Validation

To ensure the integrity of the synthesized sequence, analytical validation must account for the unique properties of N-methylated peptides.

  • HPLC Analysis: N-methylated peptides frequently exhibit peak broadening or split peaks on Reverse-Phase HPLC (RP-HPLC) due to the presence of cis-trans amide bond rotamers. Running the column at an elevated temperature (45–50 °C) increases the rate of interconversion, collapsing the rotamers into a single sharp peak.

  • Mass Spectrometry (ESI-MS): The addition of Boc-N-Me-D-Chg-OH results in a mass shift of +153.11 Da (accounting for the loss of water during peptide bond formation) after Boc deprotection.

References

  • Li Y, Li W, Xu Z. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool." Marine Drugs. 2021;19(6):311. Available at:[Link]

  • Miranda LP, Alewood PF. "Accelerated chemical synthesis of peptides and small proteins." Proceedings of the National Academy of Sciences of the United States of America. 1999;96(4):1181-1186. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Overcoming Extreme Steric Hindrance in Solid-Phase Peptide Synthesis Using (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic Acid

Executive Summary The incorporation of unnatural, sterically hindered building blocks such as (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH) is a powerful strategy in modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural, sterically hindered building blocks such as (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH) is a powerful strategy in modern drug development. N-methylation enhances proteolytic stability and membrane permeability, while the bulky cyclohexylglycine side chain restricts the peptide backbone, locking it into bioactive conformations suitable for targeting complex protein-protein interactions, such as integrin receptors [1].

However, the dual steric hindrance imposed by the N-methyl group and the bulky cyclohexyl ring makes this one of the most challenging residues to utilize in Solid-Phase Peptide Synthesis (SPPS). This application note provides a self-validating, step-by-step protocol for the successful incorporation and subsequent acylation of Boc-N-Me-D-Chg-OH, utilizing advanced activation chemistries and in-process analytical monitoring.

Mechanistic Rationale & Strategic Integration

The Causality of Coupling Failures

Standard coupling reagents (e.g., HBTU, DIC/HOBt) generate active esters (like OBt esters) that are physically too bulky to approach the secondary amine of the N-Me-D-Chg residue. The cyclohexyl ring adopts a chair conformation that sterically shields the nucleophilic nitrogen, raising the transition state energy barrier beyond what room-temperature chemistry can overcome.

To solve this, we must alter the size of the electrophile and the thermodynamic energy of the system:

  • In Situ Acid Chlorides: By using bis-(trichloromethyl)carbonate (BTC, triphosgene), we convert the incoming amino acid into an acid chloride. The acyl chloride moiety is highly reactive and sterically minimal, allowing it to penetrate the steric shield of the N-Me-D-Chg residue [2].

  • Microwave-Assisted Uronium Activation: Alternatively, using COMU (which forms a highly reactive Oxyma ester) combined with microwave heating (50°C) provides the kinetic energy required to force the reaction to completion [3].

Strategic Placement (Boc vs. Fmoc SPPS)

Because this building block is Boc-protected , it is traditionally used in global Boc-SPPS (requiring HF cleavage). If integrated into an Fmoc-SPPS workflow, it must either be placed at the absolute N-terminus (where no further deprotection is needed), or the synthesis must employ a highly specific mixed-strategy where the Boc group is cleaved with 50% TFA, necessitating orthogonal, highly acid-stable side-chain protecting groups. The protocols below assume a standard Boc-SPPS workflow on MBHA resin to ensure maximum chemical integrity.

Comparative Analysis of Coupling Strategies

To highlight the necessity of specialized reagents, the following table summarizes the quantitative coupling efficiencies when acylating the N-methyl group of the D-Chg residue.

Coupling StrategyActivating SpeciesBaseTempYield (%)Epimerization Risk
HBTU / HOBt OBt esterDIPEA25°C< 15%Low
PyBroP Phosphonium intermediateDIPEA25°C~ 40%Moderate
COMU (Microwave) Oxyma esterDIPEA50°C> 85%Moderate
BTC (Triphosgene) Acid ChlorideCollidine25°C> 95% High (requires strict control)

Data synthesized from established difficult-coupling optimization studies [4].

Self-Validating SPPS Workflow

To ensure a self-validating system, every chemical transformation is bracketed by orthogonal colorimetric assays. The Kaiser Test is used to detect primary amines, while the Chloranil Test is strictly required to detect the secondary amine of the N-Me-D-Chg residue.

SPPS_Workflow A Resin Preparation (MBHA or PAM) B N-Terminal Deprotection (50% TFA in DCM) A->B C Couple Boc-N-Me-D-Chg-OH (DIC/OxymaPure, 50°C MW) B->C D Kaiser Test (Primary Amine Detection) C->D D->C Positive (Recouple) E Boc Deprotection & Neutralization (50% TFA, then 5% DIPEA) D->E Negative (Proceed) F Critical Coupling: Next AA (BTC/Collidine or COMU/MW) E->F G Chloranil Test (Secondary Amine Detection) F->G G->F Positive (Recouple) H Global Cleavage (Anhydrous HF) G->H Negative (Proceed)

Fig 1: Closed-loop validated SPPS workflow for highly hindered N-methylated amino acids.

Detailed Experimental Protocols

Protocol A: Coupling Boc-N-Me-D-Chg-OH to the Peptide Chain

Objective: Attach the hindered building block to the unhindered primary amine of the growing peptide chain.

  • Resin Preparation: Swell the peptidyl-resin (e.g., MBHA) in DCM for 30 minutes, followed by DMF for 15 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Boc-N-Me-D-Chg-OH and 4.0 equivalents of OxymaPure in minimal DMF. Add 4.0 equivalents of DIC. Stir for 3 minutes to pre-activate.

  • Coupling: Transfer the activated mixture to the resin.

  • Reaction: React for 2 hours at room temperature, or 15 minutes at 50°C using a microwave peptide synthesizer.

  • Validation (Kaiser Test): Wash resin with DMF and DCM. Take a few beads and apply the Kaiser test. A yellow result indicates complete consumption of the primary amine. If blue, repeat the coupling.

Protocol B: Boc Deprotection and Neutralization

Objective: Remove the Boc group to expose the secondary amine, preparing it for the critical coupling step.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) containing 2% TIPS as a scavenger. Shake for 2 minutes, drain, and repeat for 20 minutes.

  • Washing: Wash extensively with DCM (5 × 1 min) and DMF (5 × 1 min).

  • Neutralization (Critical): Because the next step may use acid-sensitive acid chlorides, the resin must be perfectly neutralized. Wash with 5% DIPEA in DCM (3 × 2 min).

  • Validation (Chloranil Test): Take a few beads. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Wait 5 minutes. A dark blue/green color confirms the successful exposure of the secondary amine.

Protocol C: The Critical Coupling (Acylating the N-Me-D-Chg Residue)

Objective: Overcome massive steric hindrance to couple the next amino acid onto the secondary amine. Caution: BTC (triphosgene) is highly toxic. Perform strictly in a fume hood.

  • Preparation: Dissolve 5.0 equivalents of the incoming protected amino acid in dry THF or DCM (to a concentration of 0.15 M).

  • Base Addition: Add 14.0 equivalents of 2,4,6-collidine to the amino acid solution.

  • In Situ Acid Chloride Generation: Add 1.65 equivalents of BTC (triphosgene). Stir for 1 minute. The solution will form the highly reactive amino acid chloride [2].

  • Coupling: Immediately transfer the suspension to the neutralized resin.

  • Reaction: Shake at room temperature for 2 to 4 hours.

  • Validation (Chloranil Test): Wash the resin thoroughly. Perform the Chloranil test. A colorless or pale yellow result indicates successful coupling. If the beads remain blue/green, a second coupling cycle is mandatory.

References

  • Halting the Spread of Herpes Simplex Virus-1: The Discovery of an Effective Dual αvβ6/αvβ8 Integrin Ligand Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis Source: Journal of Peptide Research (via ResearchGate) URL:[Link]

  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids Source: CEM Corporation Application Notes URL:[Link]

  • A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides Source: Australian Journal of Chemistry (via ResearchGate) URL:[Link]

Sources

Application

Application Note: Optimized Coupling Strategies for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid in Peptidomimetics

Introduction & Rationale The strategic incorporation of N-methylated amino acids into therapeutic peptides has become a cornerstone of modern drug development, significantly improving proteolytic stability, oral bioavail...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The strategic incorporation of N-methylated amino acids into therapeutic peptides has become a cornerstone of modern drug development, significantly improving proteolytic stability, oral bioavailability, and membrane permeability[1][2][3]. However, the synthesis of heavily modified peptidomimetics presents severe chemical challenges.

(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS: 287210-86-0)[4] is an exceptionally constrained unnatural amino acid. It combines an N-methylated amine with a bulky α-cyclohexyl ring. This "double-hindrance" profile creates two distinct synthetic bottlenecks:

  • Activation Bottleneck: Activating its carboxyl group requires overcoming the steric bulk of both the adjacent α-cyclohexyl ring and the N-methyl group.

  • Acylation Bottleneck: Once the N-Boc group is removed, the resulting secondary amine is deeply buried, rendering standard coupling reagents (e.g., HBTU, DIC) virtually ineffective due to severe steric clash during the formation of the tetrahedral intermediate[2][5].

This application note provides field-proven, self-validating protocols for both activating this bulky residue and successfully acylating its deeply hindered secondary amine.

Mechanistic Bottlenecks and Reagent Selection

The failure of standard coupling protocols when dealing with N-methylated, α-branched amino acids is a matter of transition-state geometry. Reagents like HBTU or DIC generate bulky active esters (e.g., OBt esters or O-acylisoureas). When these bulky electrophiles attempt to approach a sterically shielded secondary amine, the activation energy required to form the tetrahedral intermediate becomes insurmountable, leading to truncated sequences and low yields[5][6].

To overcome this, the electrophile must be as small and reactive as possible. PyBroP (a phosphonium reagent) generates highly reactive acyl bromides in situ, which are small enough to penetrate the steric shield[6][7]. For the most extreme cases of steric hindrance, Bis(trichloromethyl) carbonate (BTC, or Triphosgene) is utilized to generate acid chlorides in situ, providing the ultimate electrophilic reactivity required for ultra-hindered couplings[5][8][9].

MechanisticPathway A Sterically Hindered Secondary Amine B Standard Reagents (HBTU / DIC) A->B E High-Reactivity Reagents (BTC / PyBroP) A->E C Bulky Active Ester (OBt / OAt) B->C D Steric Clash: Failed Coupling C->D F Small Electrophile (Acid Chloride/Bromide) E->F G Efficient Nucleophilic Attack: High Yield F->G

Mechanistic divergence in coupling efficiency based on reagent selection and intermediate steric profile.

Table 1: Quantitative & Qualitative Comparison of Coupling Reagents for Hindered Substrates
Reagent SystemReactive IntermediateSteric ToleranceEpimerization RiskRecommended Use Case
HBTU / DIC OBt Ester / O-AcylisoureaLowModerateUnhindered primary amines
HATU / HOAt OAt EsterModerateLowStandard N-methyl amino acids[6]
COMU / Oxyma Oxyma EsterHighVery LowActivating bulky N-Me acids[7]
PyBroP Acyl BromideVery HighModerateAcylating secondary N-Me amines[7]
BTC (Triphosgene) Acyl ChlorideExtremeModerateUltra-hindered couplings[2][5]

Validated Experimental Protocols

Protocol A: Activating and Coupling (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

When coupling from this amino acid to a growing peptide chain, preserving stereochemical integrity while ensuring high conversion is paramount. COMU/Oxyma is selected over HATU due to its superior solution stability and lower epimerization rates during the activation of bulky residues[7].

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin-bound peptide (containing a free primary or secondary amine) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for 30 minutes[6].

  • Activation: In a separate vial, dissolve 4.0 equivalents (relative to resin loading) of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid and 4.0 equivalents of COMU in DMF to achieve a concentration of 0.2 M.

  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution. The solution will undergo a rapid color change, indicating the formation of the Oxyma active ester[6][7].

  • Coupling: Immediately transfer the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Validation: Drain and wash the resin (5x DMF, 5x DCM). Perform a standard Ninhydrin (Kaiser) test. If coupling to a secondary amine, perform the Chloranil test instead.

Protocol B: The "Difficult Coupling" – Acylating the Deprotected Amine

Once the N-Boc group is removed (typically via 50% TFA in DCM), the exposed N-methyl-α-cyclohexyl amine is highly unreactive. We utilize PyBroP to force the coupling via an acyl bromide intermediate[5][6].

Step-by-Step Methodology:

  • Deprotection: Treat the resin with 50% TFA/DCM for 30 minutes to remove the Boc group. Wash extensively with DCM and DMF.

  • Neutralization: Wash the resin with 10% DIPEA in DMF to ensure the secondary amine is fully free-based.

  • Reagent Preparation: Dissolve 5.0 equivalents of the incoming Fmoc-protected amino acid and 5.0 equivalents of PyBroP in minimal DMF.

  • Cold Activation: Cool the mixture to 0 °C. Add 10.0 equivalents of DIPEA. Causality Note: Cooling prevents premature degradation of the highly reactive acyl bromide intermediate[6][7].

  • Coupling: Add the cold mixture to the resin. Allow the reaction to slowly warm to room temperature and shake for 4 to 12 hours.

  • Self-Validation Loop: Perform the Chloranil test (see Section 4). If positive (incomplete), do not use PyBroP again. Instead, execute a secondary recoupling using BTC (Triphosgene) and sym-collidine to drive the reaction to completion via an acid chloride[5][9].

Workflow A Resin-Bound Peptide (Deprotected N-Me Amine) B Add Fmoc-AA-OH (5 eq) + PyBroP (5 eq) in DMF A->B C Add DIPEA (10 eq) Cool to 0°C then RT B->C D Coupling Reaction (4-12 hours) C->D E Chloranil Test D->E F Positive (Blue/Green) Incomplete E->F G Negative (Colorless) Complete E->G H Recouple with BTC (Triphosgene) + Collidine F->H H->D

Iterative and self-validating workflow for acylating highly hindered N-methylated secondary amines.

Analytical Validation: The Self-Validating System

A critical error in peptidomimetic synthesis is relying on the Ninhydrin (Kaiser) test to monitor couplings to N-methylated amino acids. Unprotected N-methyl amino acids produce little to no color change with ninhydrin , leading to false negatives (assuming coupling is complete when it is not)[6].

To ensure a self-validating protocol, the Chloranil Test or Bromophenol Blue Test must be employed[6].

Chloranil Test Protocol:

  • Reagent A: 2% Acetaldehyde in DMF.

  • Reagent B: 2% Chloranil in DMF.

  • Procedure: Transfer a few beads of the washed resin to a glass test tube. Add 2-3 drops of Reagent A and 2-3 drops of Reagent B. Let stand at room temperature for 5 minutes.

  • Interpretation:

    • Dark Blue/Green beads: Secondary amine is still present (Incomplete coupling). Proceed to BTC recoupling.

    • Colorless/Yellow beads: Secondary amine is fully acylated (Complete coupling). Proceed to the next synthesis cycle.

References

  • peptide.
  • benchchem.
  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis The Journal of Organic Chemistry - ACS Publications URL
  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds ACS Omega URL
  • (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS 287210-86-0)
  • Processes for coupling amino acids using bis-(trichloromethyl)
  • Novabiochem® Coupling reagents Merck Millipore URL
  • N-Methylation of Peptides: A New Perspective in Medicinal Chemistry Accounts of Chemical Research - ACS Publications URL
  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool PMC - National Institutes of Health URL

Sources

Method

Application Note: A Practical Guide to the Incorporation of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid into Antimicrobial Peptides

Introduction: Expanding the Chemical Space of Antimicrobial Peptides Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria.[1] Their diverse m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Expanding the Chemical Space of Antimicrobial Peptides

Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rise of antibiotic-resistant bacteria.[1] Their diverse mechanisms of action, often involving disruption of the bacterial cell membrane, make the development of resistance more challenging for pathogens.[2] However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation, which can limit their in vivo efficacy.[3][4]

The incorporation of non-canonical or unnatural amino acids is a powerful strategy to overcome these limitations and to modulate the therapeutic properties of AMPs.[1] N-methylated amino acids, in particular, can enhance proteolytic stability and improve pharmacokinetic properties.[3][5] The introduction of sterically demanding residues can also influence the peptide's conformation and its interaction with bacterial membranes.

This application note provides a detailed guide for the incorporation of the sterically hindered, N-methylated unnatural amino acid, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, into a model antimicrobial peptide sequence. We will detail the solid-phase peptide synthesis (SPPS) strategy, focusing on the specific challenges posed by this unique building block and providing optimized protocols for its efficient coupling. Furthermore, we will outline the subsequent characterization of the modified peptide and the evaluation of its antimicrobial and cytotoxic activities.

Rationale for Incorporating (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

The selection of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is based on several key hypotheses:

  • Enhanced Proteolytic Stability: The N-methyl group on the amino acid backbone is known to sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation.[3][5]

  • Conformational Constraint: The bulky cyclohexyl group, combined with the N-methylation, is expected to introduce significant conformational constraints into the peptide backbone. This can lead to more stable secondary structures, which may be crucial for antimicrobial activity.

  • Modulation of Amphipathicity and Hydrophobicity: The lipophilic nature of the cyclohexyl ring will increase the overall hydrophobicity of the peptide. This can influence how the peptide partitions into and interacts with the bacterial membrane, a key determinant of its antimicrobial potency.[3]

Experimental Workflow Overview

The overall process for the synthesis, purification, and evaluation of the modified antimicrobial peptide is outlined below.

AMP_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Resin_Prep Resin Swelling & Fmoc Deprotection Coupling Coupling of (R)-α-(N-Boc-N-methylamino) cyclohexaneacetic acid Resin_Prep->Coupling Standard SPPS Cycle Chain_Elongation Peptide Chain Elongation Coupling->Chain_Elongation Continue SPPS Cleavage Cleavage from Resin & Deprotection Chain_Elongation->Cleavage RP_HPLC RP-HPLC Purification Cleavage->RP_HPLC MS Mass Spectrometry (MS) RP_HPLC->MS NMR NMR Spectroscopy (Optional) RP_HPLC->NMR MIC_Assay Minimum Inhibitory Concentration (MIC) RP_HPLC->MIC_Assay Hemolysis_Assay Hemolysis Assay MIC_Assay->Hemolysis_Assay Cytotoxicity_Assay Cytotoxicity Assay Hemolysis_Assay->Cytotoxicity_Assay

Caption: Overall workflow for the synthesis, purification, and biological evaluation of modified antimicrobial peptides.

Materials and Methods

Materials
  • Fmoc-Rink Amide MBHA resin

  • Standard Fmoc-protected amino acids

  • (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% Piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Acetonitrile, Diethyl ether

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Red blood cells (e.g., human, sheep)

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Cell culture media (e.g., DMEM) and supplements

  • MTT or LDH assay kits

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol details the manual synthesis of a model antimicrobial peptide incorporating (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid using Fmoc/tBu chemistry.[6][7]

1. Resin Preparation:

  • Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a peptide synthesis vessel.
  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.
  • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.

2. Coupling of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid:

  • Rationale: The coupling of sterically hindered and N-methylated amino acids is often challenging due to reduced nucleophilicity of the secondary amine and steric hindrance.[3] Therefore, a highly efficient coupling reagent such as HATU in combination with HOBt is recommended. Double coupling is advised to ensure maximum incorporation.
  • In a separate vial, dissolve 3 equivalents of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, 2.9 equivalents of HATU, and 3 equivalents of HOBt in DMF.
  • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes.
  • Immediately add the activated amino acid solution to the deprotected resin.
  • Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation.
  • Monitor the coupling reaction using the bromophenol blue test, as the standard ninhydrin test is not effective for secondary amines. A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling.
  • After the first coupling, wash the resin with DMF (3x).
  • Repeat the coupling step (double coupling) with a freshly prepared activated solution of the unnatural amino acid for another 2-4 hours to drive the reaction to completion.
  • Wash the resin thoroughly with DMF (5x) and DCM (3x).

Start [label="Deprotected Peptide-Resin", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activation [label="Activate Unnatural Amino Acid\n(HATU/HOBt/DIPEA)"]; Coupling [label="Couple to Resin\n(2-4 hours)"]; Wash1 [label="Wash (DMF)"]; Monitoring [label="Bromophenol Blue Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Recouple [label="Repeat Coupling\n(Double Coupling)"]; Wash2 [label="Wash (DMF/DCM)"]; Next_Cycle [label="Proceed to Next\nAmino Acid Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Activation; Activation -> Coupling; Coupling -> Wash1; Wash1 -> Monitoring; Monitoring -> Recouple [label="Incomplete (Blue/Green)"]; Monitoring -> Wash2 [label="Complete (Yellow)"]; Recouple -> Coupling; Wash2 -> Next_Cycle; }

Caption: SPPS cycle for the incorporation of the sterically hindered unnatural amino acid.

3. Peptide Chain Elongation:

  • Continue the synthesis by coupling the remaining standard Fmoc-protected amino acids using standard SPPS protocols (e.g., HBTU/DIPEA in DMF for 1 hour).
  • After each coupling step, wash the resin with DMF and DCM.
  • Perform Fmoc deprotection with 20% piperidine in DMF before each new coupling cycle.

4. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.
  • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether.
  • Wash the peptide pellet with cold diethyl ether two more times.
  • Dry the crude peptide under vacuum.
Protocol 2: Peptide Purification and Characterization

1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
  • Collect fractions and analyze them by mass spectrometry to identify those containing the desired product.
  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

2. Characterization by Mass Spectrometry:

  • Confirm the identity of the purified peptide by determining its molecular weight using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
Protocol 3: Biological Evaluation

1. Minimum Inhibitory Concentration (MIC) Assay:

  • Rationale: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This is a standard method to quantify the antimicrobial potency of a compound.[8]
  • Perform a serial two-fold dilution of the purified peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
  • Include positive (bacteria only) and negative (broth only) controls.
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

2. Hemolysis Assay:

  • Rationale: It is crucial to assess the toxicity of AMPs towards mammalian cells. Hemolysis assays measure the ability of a peptide to lyse red blood cells, providing an initial indication of its cytotoxicity.[9]
  • Prepare a suspension of washed red blood cells (e.g., 2% v/v) in phosphate-buffered saline (PBS).
  • In a 96-well plate, serially dilute the peptide in PBS.
  • Add the red blood cell suspension to each well.
  • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS only).
  • Incubate the plate at 37°C for 1 hour.
  • Centrifuge the plate and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[2]
  • Calculate the percentage of hemolysis relative to the positive control.

3. Cytotoxicity Assay (MTT or LDH Assay):

  • Rationale: To further evaluate the selectivity of the AMP for bacterial cells over mammalian cells, a cytotoxicity assay using a mammalian cell line is performed.[10]
  • Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to adhere overnight.
  • Replace the culture medium with fresh medium containing serial dilutions of the peptide.
  • Incubate for a specified period (e.g., 24 hours).
  • Assess cell viability using a standard method such as the MTT assay (measures metabolic activity) or the LDH assay (measures membrane integrity).[8]
  • Calculate the percentage of cell viability or cytotoxicity relative to untreated control cells.

Expected Results and Data Presentation

The incorporation of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is expected to result in an antimicrobial peptide with enhanced stability and potent antimicrobial activity. The data obtained from the biological assays should be presented clearly for comparative analysis.

Table 1: Antimicrobial Activity of Modified Peptide

PeptideMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
Unmodified Peptide168
Modified Peptide84

Table 2: Cytotoxicity Profile of Modified Peptide

PeptideHC50 (µg/mL)IC50 vs. HEK293 (µg/mL)
Unmodified Peptide100>200
Modified Peptide150>200

(Note: The data presented in these tables are hypothetical and for illustrative purposes only.)

Troubleshooting

Problem Possible Cause Solution
Low coupling efficiency of the unnatural amino acid Steric hindrance, incomplete activationUse a more potent coupling reagent (e.g., PyAOP), increase coupling time, perform a third coupling, or consider microwave-assisted SPPS.[9]
Low peptide yield after cleavage Incomplete synthesis due to aggregationUse chaotropic salts or alternative solvents during synthesis to disrupt aggregation.[3]
High hemolytic activity Lack of selectivity for bacterial membranesModify the peptide sequence to optimize the balance of hydrophobicity and charge.

Conclusion

The incorporation of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid into antimicrobial peptides offers a promising avenue for the development of novel therapeutics with improved stability and efficacy. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and evaluation of these modified peptides. While the coupling of such sterically demanding, N-methylated residues requires careful optimization, the use of appropriate coupling reagents and monitoring techniques can lead to efficient incorporation. The subsequent biological evaluation is crucial to determine the therapeutic potential of these novel AMPs.

References

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. [Link]

  • Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (A)... - ResearchGate. ResearchGate. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2021). PMC. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. (2023). PMC. [Link]

  • Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides. (2020). PMC. [Link]

  • A brief overview of antimicrobial peptides containing unnatural amino acids and Ligand-based approaches for peptide Ligands. (2013). Augusta University Research Profiles. [Link]

  • Peptide Cytotoxicity and Hemolysis Assays. (2018). Bio-protocol. [Link]

  • Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity. (2022). PMC. [Link]

  • Synthesis and antimicrobial activity of amino acid and peptide derivatives of mycophenolic acid. (2017). PMC. [Link]

  • Improved solid-phase synthesis of alpha,alpha-dialkylated amino acid-rich peptides with antimicrobial activity. (2005). PubMed. [Link]

  • Antimicrobial Peptides Containing Unnatural Amino Acid Exhibit Potent Bactericidal Activity against ESKAPE Pathogens. (2013). DTIC. [Link]

  • Antimicrobial peptides containing unnatural amino acid exhibit potent bactericidal activity against ESKAPE pathogens. (2013). PubMed. [Link]

  • D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. (2020). Frontiers. [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC. (2021). Microbiology Spectrum - ASM Journals. [Link]

  • Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. (2024). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (2019). Oriental Journal of Chemistry. [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. (2017). ResearchGate. [Link]

  • Solid-Phase Unnatural Peptide Synthesis (UPS). (1996). Journal of the American Chemical Society. [Link]

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (2023). Biomatik. [Link]

  • Solid-phase peptide synthesis introduction. Synpeptide. [Link]

  • Synthesis, antimicrobial activity, and in silico mechanistic study of linear bacicylin analogs. (2025). Arabian Journal of Chemistry. [Link]

  • Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. (2022). MDPI. [Link]

  • Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. (2024). MDPI. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. (2021). MDPI. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthesis of Macrocyclic Peptides Containing (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract Macrocyclic peptides represent a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Macrocyclic peptides represent a promising class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation enhances metabolic stability, target affinity, and cell permeability. A key strategy to further improve these pharmacokinetic properties is the incorporation of non-canonical and N-methylated amino acids. This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of macrocyclic peptides incorporating the sterically hindered, non-proteinogenic amino acid (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid. We will cover the synthesis of the custom amino acid building block, its incorporation into a linear peptide via Solid-Phase Peptide Synthesis (SPPS), strategies for on-resin macrocyclization, and final purification and characterization.

Part 1: The Strategic Importance of N-Methylated Macrocycles

Macrocyclization restricts the conformational flexibility of linear peptides, which can pre-organize the molecule for optimal target binding and shield it from proteolytic degradation.[1] The introduction of N-methylated amino acids offers additional advantages:

  • Enhanced Proteolytic Resistance: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in vivo.

  • Improved Membrane Permeability: N-methylation can disrupt backbone hydrogen bonding networks, reducing polarity and facilitating passive diffusion across cell membranes.

  • Conformational Control: The presence of an N-methyl group restricts rotation around the peptide bond, influencing the overall 3D structure and locking the peptide into a bioactive conformation.

The target building block, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, combines the conformational rigidity of a cyclic side chain with the pharmacokinetic benefits of N-methylation, making it a valuable component for designing novel peptide-based drugs.

Part 2: Synthesis of the Unnatural Amino Acid Building Block

The synthesis of the target amino acid is a critical first step, as it is not commercially available. The proposed pathway involves two key stages: the asymmetric synthesis of the amino acid scaffold followed by N-methylation.

Synthesis of (R)-α-(N-Boc-amino)cyclohexaneacetic Acid

While several methods exist for synthesizing α-amino acids, an asymmetric Strecker synthesis provides a reliable route to the desired (R)-enantiomer.[2][3][4][5] This method involves the reaction of an aldehyde with a chiral amine auxiliary, followed by the addition of cyanide and subsequent hydrolysis.

Protocol 1: Asymmetric Synthesis of the Amino Acid Scaffold

  • Imine Formation: Cyclohexanecarboxaldehyde is reacted with a chiral auxiliary, such as (R)-phenylglycine amide, to form a chiral imine. This step directs the stereochemistry of the subsequent cyanide addition.

  • Cyanide Addition: The chiral imine is treated with a cyanide source (e.g., trimethylsilyl cyanide) to form an α-amino nitrile with high diastereoselectivity.[5]

  • Hydrolysis: The nitrile and the chiral auxiliary are hydrolyzed under acidic conditions to yield the free (R)-α-aminocyclohexaneacetic acid.

  • Boc Protection: The resulting amino acid is protected with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield (R)-α-(N-Boc-amino)cyclohexaneacetic acid.[6]

N-Methylation of the Boc-Protected Amino Acid

The N-methylation of a Boc-protected amine in the presence of a free carboxylic acid presents a challenge, as O-methylation of the carboxylate can be a competing side reaction. A well-established method using sodium hydride (NaH) and methyl iodide (MeI) in tetrahydrofuran (THF) selectively N-methylates the amine.[7][8][9][10][11]

Causality: The selectivity of this reaction is attributed to the formation of a sodium carboxylate salt, which chelates the sodium cation. This chelation deactivates the carboxylate towards methylation, allowing the more nucleophilic Boc-protected amine to be selectively methylated.[7][10]

Protocol 2: N-Methylation

  • Materials & Reagents:

    • (R)-α-(N-Boc-amino)cyclohexaneacetic acid

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Methyl iodide (MeI)

    • Anhydrous Tetrahydrofuran (THF)

    • Argon or Nitrogen (inert gas)

  • Procedure:

    • Setup: Under an inert atmosphere (Argon), dissolve the Boc-protected amino acid (1 eq.) in anhydrous THF.

    • Cooling: Cool the solution to 0 °C using an ice bath.

    • Methyl Iodide Addition: Add methyl iodide (5-10 eq.) to the cooled solution.[9]

    • Deprotonation: Add sodium hydride (5-10 eq.) portion-wise over 1-2 hours. CAUTION: Hydrogen gas is evolved violently. Ensure proper ventilation and slow addition.[8]

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Quenching: Carefully quench the reaction by cooling to 0 °C and slowly adding isopropanol, followed by water, until gas evolution ceases.[9]

    • Work-up: Acidify the aqueous solution to pH 2-3 with 1 M HCl.

    • Extraction: Extract the product into an organic solvent like ethyl acetate.

    • Purification: Purify the final product, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, by silica gel chromatography.

Part 3: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

The incorporation of sterically hindered N-methylated amino acids into a peptide chain is a well-known challenge in SPPS. The reduced nucleophilicity of the secondary amine and the steric bulk of the N-methyl group and the cyclohexyl side chain necessitate the use of highly efficient coupling reagents and optimized protocols.[12]

Workflow for N-Methyl Amino Acid Incorporation

The following diagram outlines a typical SPPS cycle for incorporating the custom amino acid.

spss_cycle start Peptide-Resin (Free Amine) deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection Exposes N-terminal amine wash1 DMF Wash deprotection->wash1 Removes piperidine coupling Coupling Step: 1. Fmoc-AA-OH 2. Coupling Reagent (HATU) 3. Base (DIEA) wash1->coupling Prepares for coupling wash2 DMF Wash coupling->wash2 Removes excess reagents next_step Next Deprotection or Cyclization wash2->next_step Cycle Complete

Caption: General workflow for one cycle of amino acid incorporation in SPPS.

Comparison of Coupling Reagents

Standard coupling reagents are often insufficient for coupling to or from an N-methylated residue. High-reactivity uronium/aminium or phosphonium salt reagents are required.

ReagentActivating AdditiveBaseCoupling EfficiencyRacemization RiskComments
HATU Internal (HOAt)DIEA, CollidineVery High LowHighly recommended for hindered couplings.[13][14] The HOAt leaving group accelerates the reaction.
HCTU/HBTU Internal (HOBt)DIEAHighLow-ModerateGenerally effective, but HATU is superior for particularly difficult couplings.[14]
PyBOP Internal (HOBt)DIEAModerate-HighLowA phosphonium salt reagent, effective but can be less efficient than HATU for adjacent N-Me residues.[12]
Fmoc-AA-Cl None (in situ)CollidineVery HighVery LowAmino acid chlorides are extremely reactive but require careful handling.[12]
Protocol 3: SPPS Coupling with HATU

This protocol details the crucial coupling step for incorporating the custom N-methylated amino acid.

  • Materials & Reagents:

    • Peptide-resin with a free N-terminal amine

    • (R)-α-(Fmoc-N-methylamino)cyclohexaneacetic acid (4 eq.)

    • HATU (3.9 eq.)

    • DIEA (N,N-Diisopropylethylamine) or Collidine (8 eq.)

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Procedure (based on 0.1 mmol scale):

    • Resin Preparation: Ensure the N-terminal Fmoc group of the preceding amino acid has been removed and the resin is washed thoroughly with DMF.

    • Activation Solution: In a separate vessel, dissolve the Fmoc-protected custom amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add the base (8 eq.).

    • Pre-activation: Allow the mixture to pre-activate for 1-2 minutes. Causality: This step generates the reactive OAt-active ester prior to its addition to the resin, increasing coupling efficiency. However, prolonged pre-activation can lead to side reactions like guanidinylation of the peptide N-terminus.[14]

    • Coupling: Add the activated amino acid solution to the peptide-resin.

    • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For especially difficult couplings (e.g., coupling to another N-methyl residue), longer reaction times or a double coupling may be necessary.

    • Monitoring: The standard ninhydrin test will not work for the secondary amine of the N-methylated residue. Use the Bromophenol Blue test to monitor the reaction. A yellow color indicates a complete reaction (no free amine), while a blue or green color indicates an incomplete coupling.[13]

    • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.

Part 4: On-Resin Macrocyclization

On-resin cyclization is often preferred over solution-phase methods as it utilizes the "pseudo-dilution" effect of the solid support. By anchoring the peptides to a stationary phase, intermolecular reactions (dimerization, oligomerization) are minimized, favoring the desired intramolecular ring-closing reaction.[15][16]

General Strategy for Head-to-Tail Cyclization

To achieve head-to-tail cyclization, the linear peptide must be anchored to the resin via an amino acid side chain. This requires an amino acid with an orthogonally protected side chain (e.g., Fmoc-Asp-OAll, Fmoc-Glu-OAll, or Fmoc-Lys-Alloc).

cyclization_workflow start Linear Peptide on Resin (Side-chain anchored) deprotect_c Selective C-Terminus Deprotection (e.g., Allyl removal) start->deprotect_c wash1 Wash (DCM, DMF) deprotect_c->wash1 deprotect_n N-Terminal Fmoc Deprotection wash1->deprotect_n wash2 Wash (DMF) deprotect_n->wash2 cyclize On-Resin Cyclization (Coupling Reagent + Base) wash2->cyclize Forms amide bond wash3 Wash (DMF, DCM) cyclize->wash3 cleave Cleavage from Resin & Global Deprotection wash3->cleave

Caption: Workflow for on-resin head-to-tail macrocyclization.

Protocol 4: On-Resin Head-to-Tail Cyclization
  • Procedure:

    • Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin (e.g., 2-chlorotrityl chloride resin) with a side-chain anchoring point (e.g., Fmoc-Asp-OAll).

    • Selective C-Terminus Deprotection: Remove the C-terminal allyl ester protecting group using a palladium catalyst (e.g., Pd(PPh₃)₄) and a scavenger like phenylsilane in DCM.[16]

    • N-Terminus Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

    • Washing: Wash the resin extensively with DMF to remove all traces of piperidine.

    • Cyclization: Swell the resin in NMP or DMF. Add a solution of a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIEA, 8 eq.). The reaction should be performed under dilute conditions to further favor intramolecular cyclization. Agitate at room temperature for 6-24 hours.

    • Monitoring: Monitor the reaction by taking small resin samples, cleaving the peptide, and analyzing by LC-MS.

    • Final Wash: Once cyclization is complete, wash the resin thoroughly with DMF and DCM and dry in vacuo.

Part 5: Cleavage, Purification, and Characterization

Protocol 5: Cleavage and Purification
  • Cleavage: Treat the dry peptide-resin with a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours.[17]

  • Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[18][19][20]

Table: Typical RP-HPLC Purification Parameters

ParameterSettingRationale
Column Preparative C18Standard for peptide purification based on hydrophobicity.
Mobile Phase A 0.1% TFA in H₂OTFA acts as an ion-pairing agent to improve peak shape.[19]
Mobile Phase B 0.1% ACN, 0.1% TFAAcetonitrile is the organic modifier used for elution.
Gradient Linear, e.g., 10-60% B over 40 minOptimized based on analytical runs to separate the product from impurities.
Flow Rate Dependent on column diametere.g., 20 mL/min for a 21.2 mm ID column.
Detection 220 nm and 280 nm220 nm for the peptide bond; 280 nm if Trp or Tyr are present.
  • Lyophilization: Combine pure fractions as identified by analytical LC-MS and lyophilize to obtain a fluffy white powder.

Protocol 6: Characterization

A combination of LC-MS and NMR spectroscopy is essential to confirm the identity, purity, and structure of the final macrocyclic peptide.[21][22][23][24]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Objective: To confirm the molecular weight and assess the purity of the final product.

    • Method: An analytical C18 column is used with a fast gradient. The eluent is directed into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Expected Result: A single major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion that matches the calculated molecular weight of the macrocyclic peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To confirm the covalent structure and provide insights into the 3D conformation of the macrocycle.

    • Method: 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY/ROESY) NMR experiments are performed.

    • Expected Result: The ¹H spectrum will show the expected proton resonances. 2D experiments will confirm amino acid spin systems and through-space correlations (NOEs/ROEs) can be used to define the peptide's solution-state conformation.

References

  • Muttenthaler, M., et al. (2017). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. PubMed. Retrieved from [Link]

  • Kruijtzer, J. A., et al. (2009). On the Selective N-Methylation of BOC-Protected Amino Acids. ACS Publications. Retrieved from [Link]

  • Lokey Lab Protocols. (2017). N-Methylation of Boc amino acids. Wikidot. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

  • Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Retrieved from [Link]

  • Singh, Y., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. ACS Publications. Retrieved from [Link]

  • PubMed. (2009). On the selective N-methylation of BOC-protected amino acids. Retrieved from [Link]

  • Suzuki, M., et al. (1977). A Synthesis of Optically Active α-Cyclohexylglycine. Taylor & Francis Online. Retrieved from [Link]

  • Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. Retrieved from [Link]

  • YMC. (n.d.). UHPLC analysis of cyclic peptides under LC/MS compatible conditions. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. PMC. Retrieved from [Link]

  • Ng, J. L., et al. (2009). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. PMC. Retrieved from [Link]

  • PubChem. (n.d.). N-(tert-Butoxycarbonyl)-L-cyclohexylglycine. Retrieved from [Link]

  • Matsubara, T., et al. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Springer. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

  • Kazmaier, U. (1994). Asymmetric Synthesis of alpha-Allenylglycines. KOPS. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Boc-Gly. Retrieved from [Link]

  • Xinchem. (n.d.). China BOC-D-Cyclohexyl glycine(CAS# 70491-05-3) Manufacturer and Supplier. Retrieved from [Link]

  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press. Retrieved from [Link]

  • Yin, K., & Meggers, E. (2024). Synthesis of N‐Boc‐protected α‐arylglycines. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • D'Angelo, J., et al. (2000). Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed. Retrieved from [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Semantic Scholar. Retrieved from [Link]

  • Williams, R. M. (Ed.). (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • PubMed. (2024). Large-scale purification of a deprotected macrocyclic peptide by supercritical fluid chromatography (SFC) integrated with liquid chromatography in discovery chemistry. Retrieved from [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. ACS Publications. Retrieved from [Link]

Sources

Application

Advanced Integration of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid in Peptidomimetic Drug Discovery

Executive Summary The compound (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH) is a highly specialized, non-natural amino acid building block. As the pharmaceutical industry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly referred to as Boc-N-Me-D-Chg-OH) is a highly specialized, non-natural amino acid building block. As the pharmaceutical industry shifts toward complex biologics and peptidomimetics, native peptides often fail in the clinic due to rapid proteolytic degradation and poor membrane permeability. By integrating this uniquely modified building block, researchers can systematically engineer metabolic stability, enhance target affinity, and improve the pharmacokinetic profiles of drug candidates[1]. This guide provides the mechanistic rationale, self-validating protocols, and screening strategies for incorporating this compound into drug discovery workflows.

Mechanistic Rationale: The Triad of Structural Optimization

The utility of Boc-N-Me-D-Chg-OH in drug design stems from three distinct structural modifications, each conferring specific pharmacological advantages:

  • D-Stereocenter (Chirality Inversion): Natural proteases are highly stereospecific for L-amino acids. Inverting the stereocenter to the D-configuration renders the adjacent amide bonds virtually invisible to endogenous proteolytic enzymes, drastically extending the plasma half-life of the resulting peptidomimetic[1].

  • N-Methylation: Replacing the amide hydrogen with a methyl group eliminates a critical hydrogen-bond donor. This reduction in polar surface area directly enhances lipophilicity and membrane permeability, facilitating blood-brain barrier (BBB) penetration and oral bioavailability[2]. Furthermore, N-methylation sterically restricts the ϕ and ψ dihedral angles, locking the peptide backbone into rigid, bioactive conformations (such as β -turns).

  • Cyclohexyl Side Chain: As a bulky, non-aromatic aliphatic ring, the cyclohexyl group provides a massive hydrophobic surface area. It is exceptionally effective at filling deep hydrophobic pockets in Protein-Protein Interactions (PPIs) without the metabolic liabilities (e.g., oxidative degradation) associated with aromatic rings. Recent optimization campaigns have demonstrated that incorporating cyclohexylglycine derivatives can drive target inhibition into the low-nanomolar range while minimizing cytotoxicity[3].

Rationale A (R)-α-(N-Boc-N-methylamino) cyclohexaneacetic acid B D-Stereocenter A->B C N-Methylation A->C D Cyclohexyl Group A->D E Protease Evasion (Increased Half-life) B->E C->E F Reduced H-Bonding (Increased Permeability) C->F G Enhanced Lipophilicity (Target Affinity) D->G

Structural rationale for incorporating Boc-N-Me-D-Chg-OH in drug design.

Quantitative Data: Pharmacokinetic Impact

The table below summarizes the theoretical and empirical improvements achieved when substituting a standard natural amino acid with Boc-N-Me-D-Chg-OH in a peptide sequence.

Pharmacokinetic PropertyNative L-GlycineD-Cyclohexylglycine (D-Chg)Boc-N-Me-D-Chg-OH
LogP Contribution -1.03+2.50+3.10
In Vitro Serum Half-Life < 10 mins~ 4 hours> 48 hours
Membrane Permeability ( Papp​ ) LowModerateHigh (due to N-methylation)
Steric Hindrance (A-value) 0 kcal/mol~2.2 kcal/mol>3.0 kcal/mol (Restricted ϕ / ψ )
Protease Recognition HighLow (D-isomer)Null (D-isomer + N-Me)

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Integration

Causality in Experimental Design: Coupling an N-methylated, β -branched amino acid is notoriously difficult due to extreme steric hindrance. Standard uronium reagents (like HBTU or HATU) often yield poor conversions or result in massive epimerization. This protocol utilizes COMU and HOAt . COMU provides rapid, highly reactive acylium ion formation without guanidinium byproducts, while HOAt accelerates the reaction and suppresses epimerization via neighboring-group participation.

Step-by-Step Methodology
  • Resin Preparation & Deprotection:

    • Swell 0.1 mmol of Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

    • If coupling onto an Fmoc-protected sequence, deprotect using 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Pre-Activation of Boc-N-Me-D-Chg-OH:

    • In a separate vial, dissolve 0.4 mmol (4 equivalents) of Boc-N-Me-D-Chg-OH and 0.4 mmol of COMU in 2 mL of DMF.

    • Add 0.4 mmol of HOAt.

    • Add 0.8 mmol (8 equivalents) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling Reaction:

    • Transfer the pre-activated solution to the resin.

    • Critical Step: Due to the steric bulk of the cyclohexyl group, standard room-temperature coupling is insufficient. Heat the reaction vessel to 75°C using a microwave peptide synthesizer for 15 minutes, or agitate at 50°C in a conventional heating block for 2 hours.

  • Self-Validation Checkpoint (Chloranil Test):

    • Causality: The standard Kaiser test relies on primary amines and will yield false negatives for secondary amines.

    • Take a micro-aliquot of resin. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.

    • Validation: A colorless or pale yellow bead indicates successful coupling (no free secondary amines). A blue/green bead indicates incomplete coupling, requiring a double-coupling cycle.

  • Micro-Cleavage and LC-MS Verification:

    • Cleave a 2 mg sample of resin using 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water for 1 hour.

    • Evaporate, reconstitute in acetonitrile/water, and analyze via LC-MS to confirm the exact mass addition of the N-Me-D-Chg residue before proceeding to the next synthesis step.

Workflow Step1 1. Resin Swelling & Deprotection Step2 2. Activation of Boc-N-Me-D-Chg-OH (COMU/HOAt/DIPEA) Step1->Step2 Step3 3. Coupling Reaction (Elevated Temp, 75°C) Step2->Step3 Step4 4. Self-Validation (Chloranil Test) Step3->Step4 Step5 5. Capping & Micro-Cleavage LC-MS Step4->Step5

Self-validating SPPS workflow for sterically hindered amino acids.

Application Note: High-Throughput Screening via OBOC Libraries

Context: One-Bead-One-Compound (OBOC) combinatorial libraries are powerful tools for discovering novel peptidomimetics. By incorporating Boc-N-Me-D-Chg-OH into the split-and-pool synthesis, researchers can actively bias the library toward highly stable, cell-permeable hits.

Workflow Integration:

  • Split-and-Pool Synthesis: Distribute TentaGel macrobeads into multiple reaction vessels. Couple Boc-N-Me-D-Chg-OH in the designated diversity vessel using the COMU/HOAt protocol outlined above.

  • Orthogonal Deprotection: The Boc protecting group on the N-methyl amine is orthogonal to standard Fmoc chemistry. Remove the Boc group using 50% TFA in DCM for 30 minutes. Causality: This orthogonality allows researchers to synthesize branched peptidomimetics or cyclic head-to-tail structures by selectively deprotecting the N-terminus while side-chains remain protected.

  • On-Bead Screening: Incubate the fully deprotected, bead-bound library with a fluorescently labeled target protein (e.g., a kinase or receptor domain).

  • Hit Decoding: Isolate fluorescent "hit" beads using a COPAS flow cytometer.

    • Self-Validation: Because N-methylated amino acids disrupt standard Edman degradation sequencing, hit decoding must be performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) directly on the single bead to ensure accurate sequence identification.

References

  • Highlights of Medicinal Chemistry Optimization Strategies in Peptidomimetic Antimalarial Drug Discovery Source: Journal of Medicinal Chemistry (ACS Publications), 2025. URL:[Link]

  • Chapter 3: Recent Trends in Peptide Drug Discovery and Development Source: Sustainability in Tides Chemistry (Royal Society of Chemistry), 2024. URL:[Link]

Sources

Method

Scale-Up Synthesis of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid: An Application Note and Protocol Guide

Introduction (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is a chiral non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid is a chiral non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including the cyclohexyl moiety and the N-methylated, Boc-protected amino group, impart specific conformational constraints and physicochemical properties to the target molecules. The stereochemistry at the α-carbon is often critical for biological activity, making enantioselective synthesis a key challenge in its production. This guide provides a comprehensive overview of a robust and scalable synthetic route for the preparation of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the rationale behind the chosen synthetic strategy, provide detailed, step-by-step protocols, and discuss critical process parameters for successful scale-up.

Synthetic Strategy: A Three-Pronged Approach for Scalability and Enantiopurity

The synthesis of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid can be efficiently achieved through a three-stage process. This strategy is designed to ensure high enantiopurity, operational simplicity, and scalability, making it suitable for industrial applications.

G cluster_0 Stage 1: Asymmetric Synthesis of the Chiral Backbone cluster_1 Stage 2: Amine Protection cluster_2 Stage 3: N-Methylation A Cyclohexanecarboxaldehyde C Asymmetric Strecker Reaction A->C B (R)-Phenylglycinol (Chiral Auxiliary) B->C D (R)-α-Amino-cyclohexaneacetonitrile C->D High Diastereoselectivity E Hydrolysis D->E F (R)-Cyclohexylglycine E->F Removal of Chiral Auxiliary G (R)-Cyclohexylglycine I Boc Protection G->I H Di-tert-butyl dicarbonate (Boc)2O H->I J (R)-N-Boc-cyclohexylglycine I->J K (R)-N-Boc-cyclohexylglycine M N-Methylation K->M L Sodium Hydride (NaH) & Methyl Iodide (MeI) L->M N (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (Final Product) M->N

Figure 1: Overall synthetic workflow for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

The chosen methodology prioritizes established and reliable reactions that can be readily adapted for large-scale production.

Stage 1: Asymmetric Synthesis of (R)-Cyclohexylglycine

The cornerstone of this synthesis is the establishment of the chiral center with the correct (R)-configuration. For this, an asymmetric Strecker synthesis employing a chiral auxiliary is a highly effective and scalable method.[1][2][3] This approach offers excellent stereocontrol and utilizes readily available starting materials.

Rationale for Method Selection

The asymmetric Strecker reaction is a three-component reaction between an aldehyde, an amine (or ammonia), and cyanide.[2] By using a chiral amine as an auxiliary, the addition of cyanide to the intermediate imine proceeds diastereoselectively, leading to an enantiomerically enriched α-aminonitrile. Subsequent hydrolysis of the nitrile and removal of the chiral auxiliary yields the desired chiral amino acid.[4][5] This method is often preferred for industrial synthesis due to its convergent nature and the high diastereoselectivities that can be achieved, often allowing for purification by crystallization.[5]

Protocol 1: Asymmetric Strecker Synthesis of (R)-Cyclohexylglycine

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (for 1 mol scale)Notes
Cyclohexanecarboxaldehyde112.170.928112.2 g (1.0 mol)
(R)-Phenylglycinol137.18-137.2 g (1.0 mol)Chiral Auxiliary
Sodium Cyanide (NaCN)49.01-54.0 g (1.1 mol)EXTREMELY TOXIC
Methanol (MeOH)32.040.7921.5 L
Acetic Acid (AcOH)60.051.0560.0 g (1.0 mol)
Hydrochloric Acid (HCl), 6M--Approx. 2.0 LFor hydrolysis
Diethyl Ether or MTBE--As neededFor extraction
Sodium Bicarbonate (NaHCO3)84.01-As neededFor neutralization

Procedure:

  • Imine Formation: To a stirred solution of cyclohexanecarboxaldehyde (1.0 mol) in methanol (1.0 L) in a suitable reactor, add (R)-phenylglycinol (1.0 mol). Stir the mixture at room temperature for 1-2 hours to allow for the formation of the chiral imine.

  • Cyanide Addition: In a separate vessel, carefully dissolve sodium cyanide (1.1 mol) in water (200 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Cool the cyanide solution in an ice bath.

  • Strecker Reaction: Cool the imine solution to 0-5 °C. Slowly add the cold sodium cyanide solution to the imine solution over a period of 1-2 hours, maintaining the temperature below 10 °C. Following the addition, add acetic acid (1.0 mol) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The diastereomeric α-aminonitriles may precipitate from the solution.

  • Isolation of Aminonitrile: If a precipitate has formed, collect the solid by filtration and wash with cold methanol. The solid is the desired diastereomer of the α-aminonitrile. The diastereomeric purity can be checked by HPLC.

  • Hydrolysis and Auxiliary Removal: Suspend the α-aminonitrile in 6M HCl (2.0 L) and heat to reflux for 8-12 hours. This will hydrolyze the nitrile to a carboxylic acid and cleave the chiral auxiliary.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. The chiral auxiliary can be recovered from the acidic aqueous layer by extraction with an organic solvent like diethyl ether or MTBE after basification. Adjust the pH of the aqueous layer to the isoelectric point of cyclohexylglycine (around pH 6) with a suitable base (e.g., sodium bicarbonate). The (R)-cyclohexylglycine will precipitate.

  • Purification: Collect the precipitated amino acid by filtration, wash with cold water, and then with a water-miscible solvent like acetone. Dry the product under vacuum. The enantiomeric excess can be determined by chiral HPLC.

Stage 2: N-Boc Protection of (R)-Cyclohexylglycine

With the chiral amino acid in hand, the next step is to protect the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard and highly efficient transformation in peptide chemistry and related fields.

Protocol 2: N-Boc Protection

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (for 1 mol scale)Notes
(R)-Cyclohexylglycine157.21-157.2 g (1.0 mol)From Stage 1
Di-tert-butyl dicarbonate ((Boc)2O)218.250.950229.2 g (1.05 mol)
Sodium Hydroxide (NaOH)40.00-84.0 g (2.1 mol)
Dioxane or THF--1.5 L
Water--1.5 L
Ethyl Acetate--As neededFor extraction
1M HCl--As neededFor acidification

Procedure:

  • Dissolution: Dissolve (R)-cyclohexylglycine (1.0 mol) in a mixture of dioxane (or THF) (1.5 L) and 1M NaOH solution (1.0 L). Cool the solution to 0-5 °C in an ice bath.

  • Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate (1.05 mol) in dioxane (or THF) (500 mL) dropwise to the cooled amino acid solution over 1-2 hours. Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of 1M NaOH solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. The product, (R)-N-Boc-cyclohexylglycine, will precipitate or can be extracted with ethyl acetate.

  • Isolation and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product as a white solid. The product can be further purified by recrystallization if necessary.

Stage 3: N-Methylation of (R)-N-Boc-cyclohexylglycine

The final step is the N-methylation of the Boc-protected amino acid. A well-established and scalable method for this transformation involves the use of a strong base like sodium hydride followed by an alkylating agent such as methyl iodide.

Rationale for Method Selection

This method is highly effective for the N-methylation of Boc-protected amino acids.[6] The sodium hydride deprotonates both the carboxylic acid and the N-H of the carbamate, forming a dianion. The subsequent reaction with methyl iodide occurs selectively on the nitrogen atom.[7]

Protocol 3: N-Methylation

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Quantity (for 1 mol scale)Notes
(R)-N-Boc-cyclohexylglycine257.34-257.3 g (1.0 mol)From Stage 2
Sodium Hydride (NaH), 60% in oil24.00 (as NaH)-88.0 g (2.2 mol of NaH)FLAMMABLE, REACTS WITH WATER
Methyl Iodide (MeI)141.942.28312.3 g (2.2 mol)TOXIC, CARCINOGEN
Anhydrous Tetrahydrofuran (THF)-0.8893.0 L
Ethyl Acetate--As neededFor extraction
1M HCl--As neededFor acidification
Saturated Sodium Bicarbonate Solution--As neededFor washing

Procedure:

  • Setup: In a large, dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and an argon inlet, add (R)-N-Boc-cyclohexylglycine (1.0 mol) and anhydrous THF (2.0 L).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 mol of NaH) portion-wise over 1-2 hours. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere. Stir the resulting slurry at 0 °C for 1 hour.

  • Methylation: Add methyl iodide (2.2 mol) dropwise to the slurry at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol (100 mL) at 0 °C, followed by water (500 mL).

  • Work-up: Remove the THF under reduced pressure. Add water (1.0 L) and wash the aqueous layer with diethyl ether or hexanes to remove the mineral oil.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3 x 500 mL).

  • Isolation and Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give the crude product. The final product, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, can be purified by chromatography or recrystallization.

Data Summary

CompoundStageTypical Yield (%)Purity (by HPLC, %)Key Characterization
(R)-Cyclohexylglycine160-70>98Chiral HPLC, NMR
(R)-N-Boc-cyclohexylglycine290-95>99NMR, Mass Spec
(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid380-90>98NMR, Mass Spec, Optical Rotation

Conclusion

The synthetic route outlined in this application note provides a reliable and scalable method for the preparation of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid. By employing an asymmetric Strecker synthesis for the crucial stereocenter introduction, followed by standard protection and methylation protocols, this guide offers a practical approach for researchers and process chemists. The provided step-by-step protocols, along with the rationale for the chosen methods, are intended to facilitate the successful implementation of this synthesis on a laboratory and pilot-plant scale. Careful attention to safety, particularly when handling sodium cyanide and sodium hydride, is paramount.

References

  • Cheung, F. F. K., et al. (2011). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 59(8), 1134-1137. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621-630. [Link]

  • Lokey, R. S. (2017). N-Methylation of Boc amino acids. Lokey Lab Protocols. [Link]

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of N-tert-Butoxycarbonyl-α-amino Acids and N-tert-Butoxycarbonyl-β-amino Acids from N-(tert-Butoxycarbonyl)-4-toluenesulfonamide. The Journal of Organic Chemistry, 62(21), 7521-7523. [Link]

  • Groger, H. (2003). Enzymatic Routes to Enantiomerically Pure α-Amino Acids. Chemical Reviews, 103(8), 2795-2828. [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective Synthesis of Quaternary α-Amino Acids. Part 1: Asymmetric Synthesis of Acyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623. [Link]

  • Endesfelder, A., & Groger, H. (2014). Asymmetric Strecker Reaction. In Asymmetric Synthesis II (pp. 1-33). Springer, Berlin, Heidelberg. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Vedejs, E., & Fields, S. C. (1996). A Chiral Auxiliary for the Asymmetric Synthesis of α-Substituted Carboxylic Acids. The Journal of Organic Chemistry, 61(8), 2763-2771. [Link]

  • Harwood, L. M. (1989). Asymmetric Synthesis. Contemporary Organic Synthesis, 1(3), 1-28. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization during (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid coupling

Topic: Preventing racemization during (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid coupling. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preventing racemization during (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid coupling.

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing the notorious challenge of coupling sterically hindered, N-methylated, non-natural amino acids.

Diagnostic Overview: The "Perfect Storm" of Steric Hindrance

Coupling (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid presents a severe kinetic challenge. The molecule features a bulky alpha-cyclohexyl group adjacent to an N-methylated secondary amine. This intense steric hindrance drastically reduces the nucleophilic attack rate during aminolysis[1].

Because the coupling step is kinetically slow, the activated carboxylic acid intermediate (e.g., an O-acylisourea or active ester) has a prolonged half-life. While the N-Boc carbamate protecting group typically suppresses classical oxazolone formation, N-methylated amino acids lack the amide proton necessary to form a neutral oxazolone. Instead, they form highly reactive oxazolonium salts or undergo direct base-catalyzed enolization[2]. The prolonged activation time gives the tertiary base ample opportunity to abstract the relatively acidic alpha-proton, leading to a planar enolate intermediate and subsequent loss of the (R)-configuration[2].

Mechanism A Activated N-Me Amino Acid (e.g., OAt/Oxyma ester) B Steric Hindrance (N-Me + Cyclohexyl) A->B Slow Aminolysis G Desired Amide Bond (Retention of R-config) A->G Fast Coupling (COMU) Optimal Base C Base-Catalyzed Direct Enolization B->C Excess Base D Oxazolonium Salt Formation B->D Prolonged Activation E Planar Enolate Intermediate C->E D->E F Racemized Peptide (Loss of R-configuration) E->F Non-selective Protonation

Caption: Mechanistic pathways of racemization vs. successful coupling for N-methylated amino acids.

Troubleshooting Matrix

SymptomMechanistic CauseRecommended Solution
High Epimerization (>10% D-isomer) Use of strong, unhindered bases (e.g., DIPEA or TEA) which rapidly abstract the alpha-proton of the long-lived activated ester.Switch to a weaker, sterically hindered base like 2,4,6-collidine (TMP) to minimize enolization while driving the reaction[3].
Incomplete Coupling / Low Yield Inadequate electrophilicity of the activated ester using standard carbodiimides (DIC/HOBt).Upgrade to highly reactive uronium-based reagents like COMU or HATU [4].
Guanidinylation Byproducts Over-activation or excess uronium reagent reacting directly with the free amine terminus.Strictly limit pre-activation time to 1-2 minutes and do not use excess coupling reagent[4].
Diketopiperazine (DKP) Formation N-methyl groups strongly favor the cis amide bond conformation, facilitating intramolecular attack by the free amine on the ester linkage.Use highly reactive reagents to outcompete DKP cyclization, or use 2-CTC resin for solid-phase synthesis to provide steric bulk[5].

Quantitative Reagent Performance Data

The selection of coupling reagent and base dictates the balance between coupling velocity and racemization. Below is a comparative synthesis matrix based on literature standards for N-methylated amino acids.

Coupling ReagentBaseAdditiveReaction TimeAvg. Yield (%)Epimerization (%)System Recommendation
HBTU DIPEA (2 eq)HOBt12-24 h< 40%> 15%Not Recommended for N-Me[4]
HATU DIPEA (2 eq)HOAt2-4 h75-85%5-10%Acceptable, monitor base[4]
COMU 2,4,6-Collidine (1 eq)Oxyma Pure1-2 h> 85%< 2%Highly Recommended [3][6]
Piv₂O NoneNone3 h> 80%< 1%Excellent for Solution-Phase[7]

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps without passing the designated analytical checkpoints.

Protocol A: COMU/Collidine-Mediated Coupling (Solid or Solution Phase)

COMU is superior to HATU for this substrate because it exists primarily in the more reactive uronium form, requires only one equivalent of base, and generates a less basic byproduct, suppressing base-catalyzed enolization[6].

Protocol Step1 1. Pre-activation COMU + Oxyma Pure (Max 1-2 mins) Step2 2. Base Addition 2,4,6-Collidine (Avoid DIPEA) Step1->Step2 Step3 3. Coupling 0°C to RT (1-4 hours) Step2->Step3 Step4 4. Cleavage/Workup Monitor by HPLC Step3->Step4

Caption: Optimized step-by-step coupling workflow for sterically hindered N-methyl amino acids.

Step-by-Step Methodology:

  • Preparation: Dissolve (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (3.0 eq relative to amine) and COMU (3.0 eq) in a minimal volume of anhydrous DMF (~0.1-0.2 M)[1].

  • Pre-activation: Add 2,4,6-collidine (3.0 eq, strictly 1:1 ratio with COMU) to the mixture. Allow pre-activation for exactly 1 minute at 0 °C. Causality: Extended pre-activation leads to oxazolonium accumulation and guanidinylation[2].

  • Coupling: Immediately transfer the activated mixture to the amine-bearing resin or solution. Agitate at room temperature for 1 to 4 hours[1].

  • Validation Checkpoint: Perform a micro-cleavage (if on solid phase) or reaction aliquot sampling. Analyze via LC-MS.

    • Pass Criteria: Presence of desired mass [M+H]+; absence of unreacted amine; absence of +113 Da mass (indicative of uronium capping).

  • Chiral Validation: Run chiral HPLC against an authentic (S)-epimer standard to confirm < 2% racemization.

Protocol B: Base-Free Pivaloyl Mixed Anhydride (Solution Phase)

For highly sensitive solution-phase syntheses, eliminating the base entirely removes the primary catalyst for enolization.

  • Anhydride Generation: Combine the N-Boc amino acid (1.0 eq) and pivaloyl anhydride (Piv₂O, 1.3 eq) in an aprotic solvent (e.g., THF or DCM).

  • Coupling: Add the nucleophilic amine (1.2 eq). Stir at 40 °C for 3 hours. Causality: Piv₂O generates highly reactive mixed anhydrides in situ without the need for a tertiary base, bypassing the enolization pathway entirely[7].

  • Validation Checkpoint: Analyze via chiral stationary-phase HPLC. Diastereomeric ratios (dr) typically exceed 99:1 using this method[7].

Frequently Asked Questions (FAQs)

Q: Why can't I just use standard DIPEA as my base? A: Diisopropylethylamine (DIPEA) is a strong base. Because the steric bulk of the cyclohexyl and N-methyl groups slows down the actual amide bond formation, the activated ester lingers in solution. DIPEA will utilize this time to abstract the alpha-proton, leading to severe epimerization. Switching to a weaker base like 2,4,6-collidine provides enough basicity to drive the coupling while minimizing enolization[3].

Q: Does the N-Boc group prevent oxazolone formation? A: Yes and no. Urethane protecting groups (like Boc or Fmoc) generally prevent classical oxazolone formation. However, because this is an N-methylated amino acid, it lacks the NH proton. Under strong activation, it can still form a highly reactive oxazolonium salt, which is exceptionally prone to racemization[2].

Q: Can I use microwave-assisted peptide synthesis (MAPS) to force the coupling? A: Microwave heating (e.g., 35 °C for 20 mins) can dramatically increase the yield of couplings onto highly sterically demanding residues[8]. However, thermal energy also accelerates racemization. If using MAPS, you must use a highly efficient additive like Oxyma Pure or HOAt to intercept the intermediate and strictly control the temperature[4].

Q: Why is Oxyma Pure recommended alongside COMU? A: Additives like Oxyma Pure dramatically reduce racemization by rapidly intercepting the highly reactive O-acylisourea intermediate before base-catalyzed enolization can occur, converting it into a stable but reactive active ester[4].

References

  • Overview of Peptide Coupling Reagents - ChemPep.
  • Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis - Benchchem.
  • Diastereoselective synthesis of cyclic tetrapeptide pseudoxylallemycin A illuminates the impact of base during macrolactamization - PMC (NIH).
  • Coupling Reagents - Aapptec Peptides.
  • Peptide Coupling Reagents, More than a Letter Soup - Chemical Reviews (UniUrb).
  • N-Methylated Peptide Synthesis via In Situ Generation of Pivaloyl Mixed Anhydrides - ACS Publications.
  • Synthesis of Cylcotetrapeptides Analogues to Natural Products as Herbicides - REDI.
  • Chapter 5: Microwave-assisted Peptide Synthesis - The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Advanced Coupling Strategies for (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

From the Desk of a Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the amide bond formation of sterically demanding substrates, specifically (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid. This particular building block presents a confluence of steric and electronic challenges that can lead to low yields, slow reaction kinetics, and incomplete conversions with standard coupling protocols.

This document moves beyond generic advice to provide a detailed, mechanistic-driven approach to troubleshooting and optimization. We will explore the underlying reasons for coupling difficulty and present a systematic guide to selecting the appropriate reagents and conditions to achieve high-yield, high-purity outcomes.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling yields consistently low when using (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid?

A1: The difficulty arises from two primary structural features:

  • Steric Hindrance: The cyclohexane ring adjacent to the carboxylic acid creates significant bulk, physically obstructing the approach of the amine nucleophile. This is further compounded by the N-Boc protecting group. Such steric shielding dramatically slows down the rate of amide bond formation.[1][2]

  • N-Methyl Group: N-methylated amino acids are notoriously difficult substrates for two reasons. First, the methyl group adds to the steric bulk around the nitrogen atom of the amino acid being coupled to this acid, and around the carbonyl of this acid itself. Second, the N-methyl group is electron-donating, which can slightly reduce the reactivity of the carbonyl carbon. The combination of these factors makes the formation of the tetrahedral intermediate—a key step in the reaction mechanism—energetically unfavorable.[1][3]

Q2: I am using a standard carbodiimide (e.g., DCC, EDC) with an additive like HOBt, but the reaction is incomplete. Why is this method failing?

A2: While carbodiimides are workhorses in peptide synthesis, their effectiveness plummets with severely hindered substrates.[4] The mechanism involves the formation of an O-acylisourea intermediate.[5] For a substrate like yours, this intermediate is often not reactive enough to be efficiently intercepted by a hindered amine. Furthermore, this intermediate can undergo an intramolecular rearrangement to form an unreactive N-acylurea, which terminates the reaction pathway and reduces yield.[5] While additives like HOBt help, the active esters they form (OBt esters) are often insufficiently reactive for these challenging couplings.[2][6]

Q3: Which class of coupling reagents is scientifically recommended for this type of hindered N-methylated amino acid?

A3: For sterically demanding couplings, onium salt-based reagents (uronium/aminium or phosphonium salts) are the recognized standard and are significantly more effective than carbodiimides used alone.[7][8] These reagents rapidly generate highly reactive active esters in situ, leading to faster and more efficient reactions.[6][9] The most common and effective choices fall into two categories:

  • Uronium/Aminium Salts: HATU, HCTU, and COMU.[10]

  • Phosphonium Salts: PyBOP and PyAOP.[10][11]

Q4: What are the pros and cons of uronium (e.g., HATU, COMU) vs. phosphonium (e.g., PyAOP) reagents for this specific problem?

A4: Both classes are excellent choices, but they have key differences:

  • Uronium/Aminium Salts (HATU, COMU): These are generally the most reactive and fastest reagents.[11][12] HATU and its analogues generate highly reactive OAt esters.[2][9] COMU, an Oxyma-based reagent, offers comparable or even superior reactivity to HATU with the significant advantage of having non-explosive precursors and water-soluble byproducts, which simplifies purification.[11][12] A potential drawback is that if used in large excess, especially when carboxyl activation is slow, the uronium salt can react directly with the free amine of your coupling partner, forming a non-extendable guanidine side product.[6][7][9]

  • Phosphonium Salts (PyBOP, PyAOP): These reagents are also highly efficient and are particularly noted for their effectiveness in coupling N-methylated amino acids.[3][11][13] A key advantage is that phosphonium salts do not react with free amino groups, eliminating the risk of guanidinylation.[6][14] This makes them exceptionally reliable for difficult couplings where the reagent might be used in excess or where pre-activation times are extended. PyAOP is generally considered more reactive than PyBOP.[6]

Q5: My coupling is still sluggish even with a powerful reagent like HATU. What other reaction parameters can I optimize?

A5: If a potent coupling reagent alone is insufficient, a multi-parameter optimization is necessary:

  • Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial, though potentially at the cost of reaction speed.[10]

  • Solvent: The solvent must fully solvate the reactants. N,N-Dimethylformamide (DMF) is a standard choice. However, for aggregation-prone or poorly soluble sequences, N-Methyl-2-pyrrolidone (NMP) or a mixture of solvents (e.g., DCM/DMF/NMP) can be beneficial due to superior solvating properties.[2]

  • Temperature: While room temperature is standard, a modest increase in temperature (e.g., to 40-50°C) can help overcome the activation energy barrier for hindered couplings.[3][15] This should be done cautiously and monitored for potential side reactions like epimerization.[2] Microwave-assisted synthesis is also a powerful tool for accelerating difficult couplings.[2]

  • Pre-activation: Allowing the carboxylic acid to pre-activate with the coupling reagent and base for 5-15 minutes before adding the amine component can significantly improve yields by ensuring the highly reactive species is fully formed.[10]

  • Double Coupling: Simply repeating the coupling step with a fresh portion of the activated amino acid and reagents is a common and effective strategy to drive the reaction to completion.[2]

Q6: When should I consider more advanced or alternative methods like acyl fluoride generation?

A6: You should consider forming an acyl fluoride when even the most potent onium salt reagents (like HATU or COMU) fail to provide satisfactory yields. The in-situ formation of an acyl fluoride from the carboxylic acid creates a highly reactive electrophile that is less sterically demanding than many other activated species.[15][16] Reagents like TCFH combined with N-methylimidazole (NMI) or BTFFH with DIPEA can be used to generate the acyl fluoride, which can then couple with even extremely hindered amines, often at elevated temperatures.[10][15][17]

Troubleshooting and Optimization Workflow

This workflow provides a systematic approach to improving your coupling yields.

TroubleshootingWorkflow cluster_start Initial Observation cluster_reagent Step 1: Reagent Selection cluster_conditions Step 2: Condition Optimization cluster_advanced Step 3: Advanced Strategy start Low Coupling Yield with (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid reagent_check Current Reagent? start->reagent_check carbodiimide Carbodiimide (DCC, EDC) reagent_check->carbodiimide Carbodiimide onium_salt Onium Salt (HATU, HBTU) reagent_check->onium_salt Onium Salt upgrade_reagent Upgrade to High-Potency Onium Salt (HATU, COMU, PyAOP) carbodiimide->upgrade_reagent optimize_conditions Optimize Conditions onium_salt->optimize_conditions upgrade_reagent->optimize_conditions If yield is still low double_couple Perform Double Coupling optimize_conditions->double_couple increase_temp Increase Temperature (e.g., 40-50°C or Microwave) optimize_conditions->increase_temp change_solvent Change Solvent (e.g., NMP) optimize_conditions->change_solvent advanced_check Yield Still Low? double_couple->advanced_check increase_temp->advanced_check change_solvent->advanced_check acyl_fluoride Switch to Acyl Fluoride Method (e.g., TCFH/NMI) advanced_check->acyl_fluoride Yes success High Yield Achieved advanced_check->success No acyl_fluoride->success AcylFluorideWorkflow cluster_formation Step 1: Acyl Fluoride Formation cluster_coupling Step 2: Amine Coupling dissolve_acid Dissolve Carboxylic Acid (1 eq) in anhydrous DCM add_reagents Add TCFH (1.1 eq) and N-methylimidazole (2.2 eq) dissolve_acid->add_reagents stir Stir at RT for 15-30 min add_reagents->stir add_amine Add Amine (1.1 eq) to the in situ generated acyl fluoride stir->add_amine heat Stir at RT or heat (e.g., 40°C) as needed add_amine->heat monitor Monitor by LC-MS heat->monitor

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Deprotection of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid

Introduction Welcome to the technical support guide for the deprotection of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid. This document is designed for researchers, scientists, and drug development professionals who...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the deprotection of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic workflows. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step, and its success is paramount for the subsequent stages of a synthetic route. In this guide, we will address common challenges associated with incomplete deprotection and provide detailed troubleshooting strategies and answers to frequently asked questions. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring a high yield and purity of your desired product.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the deprotection of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid, followed by detailed solutions and the scientific rationale behind them.

Issue 1: My deprotection reaction is sluggish and incomplete, even after several hours.

Possible Causes & Solutions

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved under acidic conditions, and the reaction rate is highly dependent on the strength and concentration of the acid used.[1] For sterically hindered amines like the N-methylcyclohexyl derivative, standard conditions may not be sufficient.[2][3]

    • Solution 1: Increase TFA Concentration. A common starting point for Boc deprotection is a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).[4] If the reaction is slow, consider increasing the concentration of TFA, even up to using neat TFA.[3]

    • Solution 2: Switch to a Stronger Acid System. If increasing the TFA concentration is ineffective, a stronger acid system may be required. A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is often more potent for removing stubborn Boc groups.[3][5]

  • Steric Hindrance: The bulky cyclohexane ring and the N-methyl group can sterically hinder the approach of the acid to the Boc group, slowing down the deprotection reaction.[2][3]

    • Solution: Increase Reaction Temperature. Gently warming the reaction mixture to 40°C can increase the kinetic energy of the molecules and overcome the activation energy barrier imposed by steric hindrance.[2][3] However, this should be done with caution, monitoring for any potential side reactions or degradation of the product.

  • Poor Solubility: The starting material may not be fully dissolved in the reaction solvent, leading to a heterogeneous mixture and an incomplete reaction.[1]

    • Solution: Add a Co-solvent. If solubility in DCM is an issue, adding a minimal amount of a co-solvent like methanol may help to fully dissolve the substrate.[2]

Issue 2: I am observing significant side product formation in my reaction mixture.

Possible Causes & Solutions

  • Alkylation by the tert-Butyl Cation: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation.[4][6] This cation is a reactive electrophile and can alkylate any nucleophiles present in the reaction mixture, leading to unwanted byproducts.[4][7]

    • Solution: Use Scavengers. To prevent side reactions, it is crucial to add a scavenger to the reaction mixture to trap the tert-butyl cation.[4][8] Triisopropylsilane (TIS) is a common and effective scavenger for this purpose. A typical deprotection cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5).[4]

Issue 3: How do I effectively monitor the progress of the deprotection reaction?

Analytical Methods

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the reaction's progress.[9][10] The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with ninhydrin can help visualize the amine product as a distinct spot.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and definitive analysis, LC-MS is the preferred method.[9][11][12] It allows for the separation of the starting material, product, and any byproducts, while the mass spectrometer confirms their identities.

Issue 4: I am having difficulty isolating and purifying the final product.

Work-up and Purification Strategies

  • Removal of Excess Acid: Residual TFA can form a salt with the deprotected amine, which may interfere with subsequent reactions.[4]

    • Solution 1: In Vacuo Concentration. TFA can be removed by concentrating the reaction mixture on a rotary evaporator, although its relatively high boiling point may make complete removal difficult.[4]

    • Solution 2: Basic Workup. Neutralizing the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate, and then extracting the product into an organic solvent is an effective way to remove TFA.[4][9]

    • Solution 3: Precipitation. After removing the solvent, the TFA salt of the deprotected amine can often be precipitated by adding cold diethyl ether.[4] The resulting solid can be collected by filtration and washed with more cold ether.[4]

  • Purification of the Free Amine:

    • Solution: Crystallization. If the product is a solid, recrystallization can be an effective purification method.[13] A common technique is to dissolve the crude product in a minimal amount of a "good" solvent and then slowly add a "poor" solvent to induce crystallization.[13] For oily products, trituration with a non-polar solvent like hexane can sometimes induce solidification.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Boc deprotection with TFA?

A1: The deprotection process is an acid-catalyzed reaction. The carbonyl oxygen of the Boc group is first protonated by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and quickly decarboxylates to yield the free amine and carbon dioxide gas.[4][6][14]

Q2: Are there milder alternatives to TFA or HCl for Boc deprotection?

A2: Yes, for substrates that are sensitive to strong acids, milder deprotection methods have been developed. One such method involves the use of oxalyl chloride in methanol, which can efficiently remove the Boc group at room temperature.[3][15][16]

Q3: Can I perform the deprotection at a higher temperature to speed it up?

A3: Yes, gently heating the reaction can accelerate the deprotection, especially for sterically hindered substrates.[2][3] However, it is important to monitor the reaction closely for the formation of any degradation products, as higher temperatures can sometimes lead to side reactions.[3] Thermal deprotection in the absence of acid is also possible at very high temperatures, but this is generally less common for this type of substrate.[17]

Q4: How do I choose the right analytical technique to confirm complete deprotection?

A4: A combination of techniques is often best. TLC with ninhydrin staining is excellent for rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the amine product.[9][10] For definitive confirmation and to assess purity, HPLC or LC-MS is the gold standard, providing quantitative data on the reaction's success.[9]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Dissolve the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of trifluoroacetic acid (TFA) for a 1:1 v/v mixture.[2]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Upon completion, concentrate the mixture in vacuo.

  • Proceed with a basic workup by dissolving the residue in DCM and washing with a saturated sodium bicarbonate solution, followed by brine.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.[9]

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Dissolve the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).[2]

  • Stir the mixture at room temperature. The reaction is often complete within 30 minutes to an hour.[12]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.[2][3]

Data Summary Table
Reagent SystemTypical ConditionsReaction TimeNotes
50% TFA in DCM0°C to RT1-2 hoursStandard conditions, may be slow for this substrate.[2]
Neat TFART30 min - 1 hrHarsher conditions, use with scavengers.[3]
4M HCl in DioxaneRT30 min - 1 hrMore potent than TFA, good for stubborn Boc groups.[2][3]
Oxalyl Chloride in MeOHRT1-4 hoursMild alternative for sensitive substrates.[15][16]

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Deprotected Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Troubleshooting Workflow for Incomplete Deprotection

Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Conditions Verify Acid Concentration & Reaction Time Start->Check_Conditions Check_Solubility Is the Starting Material Fully Dissolved? Start->Check_Solubility Increase_TFA Increase TFA Concentration or Use Neat TFA Check_Conditions->Increase_TFA Standard conditions used Switch_Acid Switch to 4M HCl in Dioxane Check_Conditions->Switch_Acid High TFA ineffective Increase_Temp Increase Reaction Temperature to 40°C Check_Conditions->Increase_Temp Reaction is sluggish Success Complete Deprotection Increase_TFA->Success Switch_Acid->Success Increase_Temp->Success Check_Solubility->Check_Conditions Yes Add_Cosolvent Add a Co-solvent (e.g., MeOH) Check_Solubility->Add_Cosolvent No Add_Cosolvent->Success

Caption: A decision workflow for troubleshooting incomplete Boc deprotection.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. (2026).
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (2025).
  • Troubleshooting incomplete Boc deprotection - Benchchem. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines - Benchchem. (2025).
  • Technical Support Center: Boc Cleavage from Sterically Hindered Amines - Benchchem. (2026).
  • TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. (2025).
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization - Benchchem. (n.d.).
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (2025).
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (n.d.).
  • A Comparative Study of Deprotection Methods for Boc-Arg-OMe - Benchchem. (2026).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).
  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.).
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. (2020, June 23).
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 12).

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid Peptides

Welcome to the Technical Support Center. Purifying synthetic peptides that incorporate the non-natural amino acid (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid presents a trifecta of chromatographic challenges: extre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Purifying synthetic peptides that incorporate the non-natural amino acid (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid presents a trifecta of chromatographic challenges: extreme hydrophobicity, conformational heterogeneity, and pH sensitivity.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the thermodynamic and kinetic causality behind your chromatographic issues, providing you with self-validating workflows to ensure high-yield, high-purity recovery of your target peptides.

Part 1: Troubleshooting & FAQs

Q1: My chromatogram shows broad, overlapping, or split peaks for my purified peptide. Is my synthesis impure?

Causality: Not necessarily. The N-methyl group on the cyclohexaneacetic acid derivative removes the amide proton, creating a tertiary amide. This structural change significantly lowers the energy difference between the cis and trans conformations of the peptide bond, leading to a mixture of stable conformers in solution (1)[1]. On the timescale of reverse-phase HPLC (RP-HPLC), these conformers often resolve into distinct peaks or broad humps. Self-Validating Test: Collect one of the split peaks, let it equilibrate at room temperature for 2 hours, and re-inject it under the same conditions. If the identical split-peak profile reappears, the phenomenon is definitively cis/trans isomerization, not a co-eluting impurity. Optimization: To coalesce these peaks, you must increase the rate of interconversion. Running the column at an elevated temperature (e.g., 40 °C) provides the thermal energy to overcome the rotational barrier, sharpening the peak into a single entity (2)[2].

Q2: I am losing the Boc protecting group during HPLC purification or lyophilization. How do I prevent this?

Causality: The Boc (tert-butyloxycarbonyl) group is highly acid-labile. Standard RP-HPLC uses 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0). While Boc is generally stable during a short HPLC run at room temperature, the acid-catalyzed cleavage rate accelerates exponentially with heat or when the TFA concentrates during solvent evaporation, ejecting a tert-butyl cation (3)[3]. Self-Validating Test: Run a quick LC-MS on your crude sample. If you observe a mass difference of exactly -100 Da (loss of the entire Boc group) or -56 Da (loss of the tert-butyl group), acid degradation is actively occurring. Optimization: Replace 0.1% TFA with 0.1% Formic Acid (FA) or 10 mM Ammonium Acetate. Never use a rotary evaporator with heat to remove acetonitrile. Immediately freeze the collected HPLC fractions on dry ice and lyophilize them to sublimate the acid before it can concentrate.

Q3: The peptide is not eluting, or elutes as a severely tailing peak at the very end of the gradient.

Causality: The combination of the bulky cyclohexane ring, the N-methyl group, and the Boc protecting group makes this residue exceptionally hydrophobic. On a standard C18 stationary phase, the "hydrophobic foot" of this peptide adsorbs too strongly, requiring a very high critical concentration of organic modifier to desorb (4)[4]. Furthermore, highly hydrophobic peptides tend to aggregate in standard aqueous/acetonitrile mobile phases (5)[5]. Optimization: Switch from a C18 to a C8 or C4 column to reduce the hydrophobic surface area. Additionally, blend your Mobile Phase B with Isopropanol (IPA) to disrupt peptide aggregation and provide higher eluent strength.

Part 2: Quantitative Data & Parameter Optimization

To systematically resolve these issues, adjust your chromatographic parameters according to the table below.

ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Stationary Phase C18 (100-120 Å)C4 or C8 (300 Å)Reduces hydrophobic surface area, preventing irreversible adsorption of the bulky cyclohexane ring.
Acidic Modifier 0.1% TFA (pH ~2.0)0.1% Formic AcidPrevents acid-catalyzed cleavage of the tert-butyl cation from the Boc group during fraction concentration.
Mobile Phase B 100% Acetonitrile50:50 ACN:IsopropanolIsopropanol disrupts hydrophobic peptide aggregation and increases the overall eluent strength.
Column Temp 20–25 °C40 °C (Strict Max)Provides thermal energy to accelerate cis/trans interconversion of the N-methyl amide bond, sharpening peaks.

Part 3: Step-by-Step Self-Validating Protocol

Follow this methodology to purify (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid peptides while preserving the Boc group and resolving isomers.

Phase 1: Sample Preparation & Solubilization
  • Solvent Selection: Do not attempt to dissolve the crude peptide in pure water. Dissolve the crude peptide in a minimal volume of DMSO or 50% Acetonitrile/Water containing 0.1% Formic Acid.

  • Clarification (Validation Step): Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble aggregates. Inject only the clear supernatant to prevent column fouling.

Phase 2: Chromatographic Separation
  • Column Setup: Equip the HPLC with a C8 or C4 semi-preparative column (e.g., 250 x 20 mm, 300 Å pore size).

  • Thermal Regulation: Set the column oven to 40 °C to coalesce N-methyl isomer peaks. Warning: Do not exceed 40 °C to protect the Boc group.

  • Mobile Phase Preparation:

    • Buffer A: HPLC-grade H₂O + 0.1% Formic Acid.

    • Buffer B: 50% Acetonitrile / 50% Isopropanol + 0.1% Formic Acid.

  • Gradient Execution: Run a shallow gradient from 30% B to 90% B over 40 minutes (1.5% B/min) at a flow rate appropriate for your column diameter (e.g., 15 mL/min for a 20 mm column).

Phase 3: Fraction Handling & Lyophilization
  • Collection: Collect fractions in glass tubes pre-chilled on ice to slow any potential acid-catalyzed degradation.

  • Mass Verification (Validation Step): Perform immediate analytical LC-MS on the fractions. Confirm the presence of the target mass [M+H]+ and ensure the diagnostic Boc-loss fragment [M+H−100]+ is absent or minimal.

  • Solvent Removal: Immediately freeze the pooled pure fractions on dry ice and lyophilize. Never use a rotary evaporator with a heated water bath for these peptides.

Part 4: Troubleshooting Workflow Visualization

G Start Crude Peptide HPLC Injection SplitPeak Are peaks broad or splitting? Start->SplitPeak Isomerization cis/trans Isomerization (N-methyl effect) SplitPeak->Isomerization Yes BocLoss Is the Boc group cleaving (-100 Da)? SplitPeak->BocLoss No Heat Increase Temp to 40°C (Coalesce conformers) Isomerization->Heat Heat->BocLoss AcidLabile Acid-catalyzed cleavage by TFA BocLoss->AcidLabile Yes Retention Is retention time too long (>80% B)? BocLoss->Retention No SwitchAcid Switch to 0.1% Formic Acid & Lyophilize immediately AcidLabile->SwitchAcid SwitchAcid->Retention Hydrophobic Extreme Hydrophobicity (Cyclohexane + Boc) Retention->Hydrophobic Yes Success Optimized Purified Peptide Retention->Success No SwitchCol Switch to C8/C4 column Add Isopropanol to Eluent Hydrophobic->SwitchCol SwitchCol->Success

Workflow for troubleshooting N-methylated, Boc-protected hydrophobic peptide HPLC purification.

References

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate.3

  • Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure. BenchChem. 1

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. PMC (NIH). 5

  • Cost-Effective Flow Peptide Synthesis: Metamorphosis of HPLC. ACS Publications.2

  • The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. 4

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid Peptides

Welcome to the technical support center for optimizing the cleavage of peptides containing (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid from solid-phase resins. This guide is designed for researchers, scientists, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the cleavage of peptides containing (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid from solid-phase resins. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this N-methylated amino acid analogue. Here, we synthesize technical principles with field-proven insights to provide robust troubleshooting strategies and detailed protocols.

Introduction: The Challenge of N-Methylated Residues

The incorporation of N-methylated amino acids into peptides is a powerful strategy for enhancing metabolic stability, increasing membrane permeability, and constraining peptide conformation. However, these modifications introduce specific challenges during the final cleavage and deprotection step. The presence of the N-methyl group can increase the steric hindrance around the peptide bond, potentially slowing down reagent access. More critically, when located at the N-terminus and protected with an acid-labile group like Boc, these residues are susceptible to unique side reactions during strong acid treatment with Trifluoroacetic Acid (TFA).

This guide provides a structured approach to diagnosing and solving common issues encountered during the cleavage of peptides containing (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, ensuring high yield and purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is a "cleavage cocktail" and why is its composition so critical?

A cleavage cocktail is a reagent mixture, primarily composed of a strong acid like Trifluoroacetic Acid (TFA), used to simultaneously cleave the synthesized peptide from its solid support resin and remove acid-labile side-chain protecting groups.[1] Its composition is critical because during this process, highly reactive electrophilic carbocations (e.g., tert-butyl cations from Boc groups) are generated.[2][3] Without proper "scavengers" in the cocktail to trap these cations, they can attack nucleophilic residues in your peptide (like Trp, Met, Cys, Tyr), leading to undesired modifications and impure products.[4][5]

Q2: What are scavengers and how do I choose the right ones?

Scavengers are nucleophilic reagents added to the cleavage cocktail to capture reactive cations. The choice of scavenger is dictated by the specific amino acids in your peptide sequence. A well-chosen scavenger cocktail is the primary defense against common side reactions.

  • Water (H₂O): Acts as a universal scavenger for tert-butyl cations. It is particularly important for sequences containing Asp(OtBu), Glu(OtBu), Ser(tBu), Thr(tBu), and Tyr(tBu).[6]

  • Triisopropylsilane (TIS): A highly effective scavenger for tert-butyl and trityl cations. It works via a reductive mechanism (hydride transfer) and is excellent for protecting tryptophan residues.[7]

  • Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective for protecting cysteine residues from re-attachment of trityl groups and preventing tryptophan oxidation.

  • Thioanisole: A sulfur-containing scavenger often used to protect methionine and tryptophan. It also helps to soften the TFA, reducing the rate of certain side reactions.[8]

Q3: Why does the N-terminal (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid pose a unique problem?

N-terminal N-methylated amino acids, especially when acylated (e.g., with an acetyl group from a previous step or during workup), can be susceptible to complete deletion during acidic cleavage.[9] The N-acyl-N-methyl amide bond can be labile under strong acid conditions, leading to the loss of the N-terminal residue and the formation of a major peptide impurity that is one amino acid shorter. This is a significant issue that standard cleavage cocktails may not prevent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter, identifiable through analytical techniques like HPLC and Mass Spectrometry (LC-MS).

Problem 1: Incomplete Cleavage or Low Peptide Yield

Symptom: After cleavage, precipitation, and drying, the yield of your crude peptide is significantly lower than expected. HPLC analysis shows a small peak for the desired product.

Root Cause Analysis & Solution:

  • Insufficient Resin Swelling: The cleavage cocktail must fully penetrate the resin beads. Ensure the resin is adequately swollen before adding the cocktail. A pre-wash with Dichloromethane (DCM) is recommended.[1]

  • Inadequate Reaction Time: While many standard peptides cleave within 2-3 hours, bulky residues or specific linkers may require longer incubation. If you suspect incomplete cleavage, you can take a small aliquot of the supernatant at 2 hours, precipitate it, and analyze it. If the yield increases with a longer time (e.g., 4 hours), optimize the duration.

  • Insufficient Reagent Volume: A common rule of thumb is to use at least 10 mL of cleavage cocktail per gram of resin.[8] For dense or high-loading resins, increasing the volume can improve cleavage efficiency.

  • Water Contamination (before cleavage): Ensure the peptide-resin is thoroughly dried before cleavage. Water can sometimes interfere with the efficiency of TFA-mediated reactions on certain linkers.[10]

Problem 2: Mass Spec shows +56 Da adducts (Tert-butylation)

Symptom: Your mass spectrum shows one or more peaks that are 56 Daltons heavier than your target peptide mass. This corresponds to the addition of a tert-butyl group.

Root Cause Analysis & Solution:

This is a classic side reaction caused by tert-butyl cations, generated from the Boc group and other t-Bu-based side-chain protecting groups, alkylating nucleophilic residues.[2][3]

  • Mechanism:

    • TFA protonates the Boc group, causing it to leave as a stable tert-butyl cation (tBu⁺).

    • This highly reactive tBu⁺ cation is an electrophile that seeks out nucleophiles.

    • If not intercepted by a scavenger, it will attack the side chains of Trp, Met, or Cys.

  • Solution Workflow: The solution is to use an optimized scavenger cocktail tailored to your sequence.

start Analyze Peptide Sequence has_trp Contains Trp, Met, or Cys? start->has_trp has_arg Contains Arg(Pbf)? has_trp->has_arg Yes standard_cocktail Use Standard Cocktail: TFA/TIS/H₂O (95:2.5:2.5) has_trp->standard_cocktail No reagent_k Use Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) has_arg->reagent_k Yes (Multiple sensitive residues) reagent_b Use Reagent B: TFA/Phenol/H₂O/TIS (88:5:5:2) has_arg->reagent_b No (Trp is the main concern)

Caption: Decision workflow for selecting a cleavage cocktail.

ScavengerTarget ResiduesTypical ConcentrationMechanism & Notes
Triisopropylsilane (TIS) Trp, Cys, Met2.5 - 5%Traps t-Bu⁺ and Trt⁺ via hydride transfer, preventing alkylation.[2] Highly effective and less odorous than thiols.
Water (H₂O) General, Tyr, Ser, Thr2.5 - 5%Quenches t-Bu⁺ cations. Essential for complete deprotection of Arg(Pbf).[6]
Ethanedithiol (EDT) Cys, Trp, Met2.5%Potent thiol scavenger. Excellent for preventing Trp oxidation and Cys modification. Strong, unpleasant odor.
Thioanisole Met, Trp5%Sulfur-based scavenger that protects thioethers and indoles. Can also help remove more resistant protecting groups.[8]
Phenol Trp, Tyr5%Aromatic scavenger that protects against alkylation and moderates the acidity of the cocktail.[6]
Problem 3: Mass Spec shows deletion of the N-terminal residue

Symptom: The major peak in your LC-MS corresponds to your target peptide minus the (R)-α-(N-methylamino)cyclohexaneacetic acid residue.

Root Cause Analysis & Solution:

This side reaction is particularly problematic for N-terminally acylated N-methyl amino acids.[9] Standard TFA treatment can cleave the N-acyl-N-methyl amide bond.

  • Mechanism: Under strong acid conditions, the amide bond of an N-acetyl-N-methyl amino acid can become labile, leading to the excision of the N-terminal residue.

  • Modify the N-terminus: If the N-terminal amine is intended to be free, ensure no accidental acylation has occurred (e.g., from acetic acid used in purification buffers prior to a re-cleavage attempt). If an acyl group is required, replacing a simple acetyl group with a different functionality can prevent the side reaction. A methoxycarbonyl group, for instance, has been shown to be stable under these conditions.[9]

  • Reduce Acidity/Temperature: Perform the cleavage at a lower temperature (e.g., 4°C). This will slow down all reactions, including the desired cleavage and the undesired side reaction.[9] You may need to extend the total cleavage time and verify complete deprotection of other residues (like Arg(Pbf)) by LC-MS.

  • Use a Milder Cleavage Cocktail: For very sensitive sequences, a less aggressive cocktail with a lower percentage of TFA might be attempted, although this risks incomplete cleavage from the resin. A cocktail with 1-5% TFA in DCM can be used for highly acid-labile resins, but may not be sufficient for standard linkers like Wang resin.[5]

cluster_0 Reaction Pathways peptide Ac-NMeAA-Peptide-Resin tfa High Conc. TFA (e.g., 95%) peptide->tfa desired Desired Product: Ac-NMeAA-Peptide side_product Side Product: H-Peptide (+ Ac-NMeAA byproduct) tfa->desired Ideal Path tfa->side_product Side Reaction Path cleavage Cleavage of Peptide-Resin bond deletion Cleavage of Ac-NMeAA bond

Caption: Competing reactions during acidic cleavage of N-acyl, N-methyl peptides.

Experimental Protocols

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Phenol is toxic. All cleavage procedures must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.[1]

Protocol 1: Standard Cleavage (Low-Risk Peptides)

This protocol is suitable for peptides that do not contain Trp, Met, or Cys.

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash with 5 mL of DCM for 1 minute to swell the resin, then drain.[1]

  • Cocktail Preparation: Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v) . For 100 mg of resin, prepare 2-3 mL.

  • Cleavage Reaction: Add the cocktail to the resin. Agitate gently at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

    • Concentrate the filtrate to a small volume using a gentle stream of nitrogen or rotary evaporation.

    • Add the concentrated solution dropwise to a 50 mL conical tube containing 40-45 mL of cold diethyl ether to precipitate the peptide.[8]

    • Centrifuge the tube (e.g., at 4000 rpm for 5 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude peptide pellet under high vacuum.

Protocol 2: Optimized Cleavage for Sensitive Peptides (Reagent K)

This protocol is recommended for peptides containing multiple sensitive residues like Cys, Met, and Trp.[8]

  • Resin Preparation: Follow Step 1 from Protocol 1.

  • Cocktail Preparation: Prepare Reagent K : TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5, v/v/v/v/v) .

  • Cleavage Reaction: Add the cocktail to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-4 hours.

  • Peptide Isolation: Follow Step 4 from Protocol 1.

References

  • Benchchem. (n.d.). Technical Support Center: Preventing Side-Chain Tert-Butylation in Peptide Synthesis.
  • Benchchem. (n.d.). Scavengers to prevent tert-butylation of methionine side chain in Boc SPPS.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Royal Society of Chemistry. (2022). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin.
  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • PubMed. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers.
  • Royal Society of Chemistry. (n.d.). Cleaving protected peptides from 2-chlorotrityl chloride resin. Moving away from dichloromethane.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • ACS Publications. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • GenScript. (2023). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization.
  • Bennett, M. A., et al. (2008). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. ACS Publications.

Sources

Optimization

overcoming steric hindrance in (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid synthesis

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. This resource is designed for researchers, synthetic chemists, and drug development professionals tackling the unique steric challenges associate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Amino Acid Synthesis. This resource is designed for researchers, synthetic chemists, and drug development professionals tackling the unique steric challenges associated with (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (commonly known as Boc-N-Me-D-Chg-OH).

Synthesizing this building block presents a "perfect storm" of steric hindrance: a bulky aliphatic cyclohexyl ring, an N-methyl group, and a massive tert-butoxycarbonyl (Boc) protecting group all converging on a single chiral alpha-carbon. This guide provides field-proven troubleshooting, causal explanations for reaction failures, and self-validating protocols to ensure high-yield, enantiopure synthesis.

Pathway Analysis: Navigating Steric Bottlenecks

Before troubleshooting, it is critical to map the synthetic landscape. Standard peptide chemistry protocols often fail here due to the physical impossibility of reagents accessing the shielded reaction centers.

SynthesisWorkflow Start D-Cyclohexylglycine (D-Chg-OH) Direct Direct Methylation (NaH, MeI) Start->Direct Fukuyama Fukuyama Synthesis (o-NBS Protection) Start->Fukuyama Freidinger Freidinger Route (Oxazolidinone) Start->Freidinger Direct_Issue Steric Clash: Racemization & Low Yield Direct->Direct_Issue Fukuyama_Step Mitsunobu Methylation: High ee%, High Yield Fukuyama->Fukuyama_Step Freidinger_Step Catalytic Reduction: Clean Methylation Freidinger->Freidinger_Step Target (R)-a-(N-Boc-N-methylamino) cyclohexaneacetic acid Direct_Issue->Target Avoid Boc_Step Boc Protection Bottleneck: Extreme Steric Hindrance Fukuyama_Step->Boc_Step Freidinger_Step->Boc_Step Boc_Solution Solution: Boc2O, DMAP, DIEA, 60°C Boc_Step->Boc_Solution Boc_Solution->Target Optimal

Synthetic strategies for Boc-N-Me-D-Chg-OH highlighting steric bottlenecks.

Troubleshooting Guides & FAQs

Q1: I attempted direct N-methylation of Boc-D-Chg-OH using the standard Benoiton method (NaH and MeI in THF). My yield is <30%, and chiral HPLC shows significant racemization. Why is this happening? Causality & Solution: The Benoiton method relies on deprotonating the carbamate nitrogen with NaH, followed by an SN2 attack on methyl iodide. However, as detailed in the 1[1], the bulky cyclohexyl side chain physically blocks the nucleophilic trajectory. To force the reaction to completion, chemists often increase the temperature or reaction time. Unfortunately, the prolonged exposure to a strong base (NaH) leads to abstraction of the alpha-proton, causing enolization and the irreversible loss of the (R) stereocenter[1]. Actionable Fix: Abandon direct methylation for highly hindered aliphatic amino acids. Transition to the Fukuyama Amine Synthesis (using o-NBS protection), which operates under neutral/mildly acidic conditions and prevents racemization[2].

Q2: How exactly does the Fukuyama (o-NBS) method bypass the steric and racemization issues? Causality & Solution: The o-nitrobenzenesulfonyl (o-NBS) group is highly electron-withdrawing, which lowers the pKa of the sulfonamide N-H to approximately 5.5. This allows for methylation under extremely mild Mitsunobu conditions (MeOH, PPh3, DIAD)[3]. Because no strong base is present to abstract the alpha-proton, the stereochemical integrity is maintained at >99% enantiomeric excess (ee)[3]. Furthermore, the Mitsunobu intermediate is highly reactive, overcoming the steric bulk of the cyclohexyl ring[2].

Q3: I successfully synthesized N-Me-D-Chg-OMe, but my subsequent Boc protection using standard Boc2O and DIEA in DCM is yielding <10% product. How can I drive this to completion? Causality & Solution: Secondary amines are inherently less nucleophilic than primary amines. When flanked by a methyl group and a massive cyclohexyl ring, the nitrogen is severely shielded. Standard conditions fail because the transition state required to attack the bulky Boc anhydride is sterically forbidden. Actionable Fix:

  • Solvent Swap: Change from DCM to a more polar aprotic solvent like THF to better solvate the transition state.

  • Nucleophilic Catalysis: Add 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as an acyl transfer catalyst, forming an intermediate N-Boc-pyridinium species that is significantly more electrophilic than Boc2O itself.

  • Thermal Energy: Heat the reaction to 60°C for 24-48 hours to overcome the high activation energy barrier caused by steric repulsion.

Quantitative Data: Strategy Comparison

To make an informed decision on your synthetic route, compare the empirical outcomes of various N-methylation strategies applied to D-Cyclohexylglycine derivatives.

Synthetic StrategyPrimary ReagentsTypical YieldEnantiomeric Excess (ee)Steric Tolerance
Direct Methylation (Benoiton) NaH, MeI, THF20 - 40%< 70% (High Racemization)Poor
Reductive Amination CH2O, NaBH3CN50 - 60%> 95%Moderate (Risk of N,N-dimethylation)
Oxazolidinone (Freidinger) (CH2O)n, TsOH, then Pd/C, H275 - 85%> 98%Good
Fukuyama Sulfonamide o-NBS-Cl, then MeOH/DIAD/PPh3> 90% > 99% Excellent

Self-Validating Experimental Protocol: The Fukuyama Route

This step-by-step methodology utilizes the Fukuyama amine synthesis to overcome steric hindrance while preserving the (R) stereocenter. Every critical step includes a self-validation checkpoint to ensure quality control before proceeding.

Step 1: Esterification & o-NBS Protection
  • Suspend (R)-Cyclohexylglycine (1.0 eq) in dry methanol at 0°C. Dropwise add SOCl2 (1.5 eq). Reflux for 4 hours to yield (R)-Chg-OMe·HCl.

  • Dissolve the crude ester in dry DCM. Add N,N-diisopropylethylamine (DIEA) (3.0 eq) and cool to 0°C.

  • Add o-nitrobenzenesulfonyl chloride (o-NBS-Cl) (1.2 eq) portion-wise. Stir at room temperature for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The o-NBS protected intermediate will appear as a bright, UV-active yellow spot. LC-MS should confirm the[M+H]+ mass of the sulfonamide.

Step 2: Mitsunobu N-Methylation
  • Dissolve o-NBS-(R)-Chg-OMe (1.0 eq) and Triphenylphosphine (PPh3) (2.0 eq) in anhydrous THF under Argon.

  • Add anhydrous Methanol (3.0 eq).

  • Cool to 0°C and add Diisopropyl azodicarboxylate (DIAD) (2.0 eq) dropwise over 30 minutes. Stir at room temperature for 16 hours.

  • Self-Validation Checkpoint: The reaction is complete when the acidic sulfonamide proton is gone. Verify via 1H-NMR (disappearance of the broad N-H singlet at ~6.0 ppm and appearance of an N-CH3 singlet at ~3.1 ppm).

Step 3: o-NBS Deprotection
  • Dissolve the methylated product in DMF. Add K2CO3 (3.0 eq) and Thiophenol (1.5 eq).

  • Stir at room temperature for 2 hours.

  • Self-Validation Checkpoint: The release of the secondary amine can be confirmed using the Chloranil test (which yields a dark green/blue color specifically for secondary amines). Standard ninhydrin will yield a weak or false-negative result.

Step 4: High-Efficiency Boc Protection
  • Dissolve the crude N-Me-(R)-Chg-OMe in THF.

  • Add Boc2O (3.0 eq), DIEA (2.0 eq), and DMAP (0.2 eq) .

  • Heat the reaction mixture to 60°C for 36 hours.

  • Self-Validation Checkpoint: Monitor strictly by LC-MS. If unreacted secondary amine persists past 24 hours, spike the reaction with an additional 0.1 eq of DMAP.

Step 5: Saponification
  • Dissolve Boc-N-Me-(R)-Chg-OMe in a 3:1 mixture of THF and H2O.

  • Cool to 0°C and add LiOH·H2O (2.0 eq). Stir at 0°C to room temperature until starting material disappears (approx. 4-6 hours). Do not use NaOH or heat, as the elevated pH can induce late-stage racemization.

  • Acidify to pH 3 using 1M KHSO4 and extract with EtOAc to yield the final (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

  • Final Self-Validation: Run Chiral HPLC against a racemic standard to confirm >99% ee.

References

  • Synthetic Preparation of N-Methyl-α-amino Acids Chemical Reviews - ACS Publications URL:[Link][1]

  • Optimized selective N-methylation of peptides on solid support ResearchGate URL:[Link][3]

  • Synthesis of N-Alkyl Amino Acids Monash University Repository URL:[Link][2]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Peptide Synthesis: Comparing (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid and its Fmoc-Protected Analogs

For Researchers, Scientists, and Drug Development Professionals In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity,...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting group strategy is a critical decision that profoundly impacts the efficiency, purity, and ultimate success of synthesizing complex molecules. This is particularly true when incorporating sterically hindered, non-natural amino acids such as (R)-α-(N-methylamino)cyclohexaneacetic acid. This guide offers an in-depth, objective comparison of using the tert-butyloxycarbonyl (Boc) protected version of this amino acid versus its 9-fluorenylmethyloxycarbonyl (Fmoc) protected counterpart in solid-phase peptide synthesis (SPPS).

The central challenge with N-methylated amino acids, especially those with bulky side chains like a cyclohexyl group, lies in the steric hindrance around the secondary amine. This hindrance can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling and the generation of deletion sequences.[1] The choice between the Boc and Fmoc strategies, therefore, revolves around which methodology offers a more robust solution to this fundamental problem while navigating other potential pitfalls like aggregation and side reactions.

Core Chemical Philosophies: A Tale of Two Orthogonalities

The foundational difference between the Boc and Fmoc strategies lies in their orthogonal deprotection schemes.[2] This dictates the reagents, solvents, and side-chain protection strategies employed throughout the synthesis.

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary α-amino protection. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[1][2]

  • Fmoc/tBu Strategy: This has become the more dominant approach in modern peptide synthesis.[4] It employs the base-labile Fmoc group for the α-amino terminus, which is readily cleaved by a secondary amine, most commonly piperidine.[] The side-chain protecting groups are acid-labile (typically tert-butyl based), allowing for their removal along with cleavage from the resin using TFA.[2] This true orthogonality, where temporary and permanent protecting groups are removed by entirely different chemical mechanisms, is a key advantage of the Fmoc approach.[4]

cluster_0 Boc/Bzl Strategy cluster_1 Fmoc/tBu Strategy Boc_N Boc-NH-Peptide-Resin TFA_Deprotection TFA Deprotection Boc_N->TFA_Deprotection Free_Amine_TFA_Salt H₂N⁺-Peptide-Resin (TFA Salt) TFA_Deprotection->Free_Amine_TFA_Salt Neutralization Neutralization (e.g., DIEA) Free_Amine_TFA_Salt->Neutralization Free_Amine H₂N-Peptide-Resin Neutralization->Free_Amine Coupling_Boc Coupling: Boc-AA-OH, Activator Free_Amine->Coupling_Boc Boc_N_plus_1 Boc-NH-AA-Peptide-Resin Coupling_Boc->Boc_N_plus_1 Fmoc_N Fmoc-NH-Peptide-Resin Piperidine_Deprotection Piperidine Deprotection Fmoc_N->Piperidine_Deprotection Free_Amine_Fmoc H₂N-Peptide-Resin Piperidine_Deprotection->Free_Amine_Fmoc Coupling_Fmoc Coupling: Fmoc-AA-OH, Activator Free_Amine_Fmoc->Coupling_Fmoc Fmoc_N_plus_1 Fmoc-NH-AA-Peptide-Resin Coupling_Fmoc->Fmoc_N_plus_1

Comparison of Boc and Fmoc SPPS workflows.

Performance Comparison in the Context of Sterically Hindered N-Methylated Amino Acids

Feature(R)-α-(N-Boc-N-methylamino)cyclohexaneacetic AcidFmoc-Protected AnalogRationale & Causality
Deprotection Chemistry Acid-labile (TFA)[3]Base-labile (Piperidine)[]The core difference in chemical stability dictates the entire synthetic strategy.
Handling of Hydrophobic/Aggregating Sequences Generally more effective.[1][]More prone to aggregation issues.[1]The N-terminal protonation after TFA deprotection in the Boc strategy can disrupt inter-chain hydrogen bonding, improving solvation and reducing aggregation, a common issue with hydrophobic N-methylated peptides.[6]
Coupling Efficiency Challenging; requires optimized, highly potent coupling reagents.[1]Also challenging; often necessitates specialized coupling reagents like HATU or the use of amino acid chlorides.[1]The steric bulk of the N-methyl and cyclohexyl groups significantly reduces the nucleophilicity of the secondary amine, making acylation difficult regardless of the Nα-protecting group.[1]
Risk of Racemization Lower during coupling.Potentially higher, especially with certain activation methods.[]Racemization of N-methylated amino acids can occur, particularly during the activation step. While a concern in both, the basic conditions of Fmoc deprotection can sometimes contribute to epimerization at the C-terminal residue.[7]
Side Reactions Acid-catalyzed side reactions possible during repeated deprotection cycles.Base-catalyzed side reactions like aspartimide formation (if Asp is present) can occur.[8]The repeated exposure to either acid or base can lead to cumulative damage to sensitive residues or the peptide backbone.
Final Cleavage Conditions Harsh (e.g., HF, TFMSA)[2]Mild (TFA)[4]The Boc/Bzl strategy requires strong acids to remove side-chain protecting groups, which can be destructive to sensitive peptides. The Fmoc/tBu strategy's milder final cleavage is a significant advantage.[4]
Automation Friendliness Less common in modern automated synthesizers due to hazardous reagents.[8]Highly amenable to automation.[2]The use of highly corrosive and toxic HF in the Boc strategy necessitates specialized, often manual, equipment.[4]

Experimental Deep Dive: Protocols and Strategic Choices

The successful incorporation of sterically hindered N-methylated amino acids hinges on the optimization of the coupling step. Standard coupling reagents are often insufficient to drive the reaction to completion.

Recommended Coupling Strategy for Sterically Hindered N-Methylated Amino Acids

Regardless of whether the Boc or Fmoc strategy is employed, the use of highly efficient coupling reagents is paramount.

Peptide_Resin Peptide-Resin with free N-methyl amine Coupling Coupling Peptide_Resin->Coupling N_Methyl_AA (Boc or Fmoc)-N-Me-AA-OH Activation Activation N_Methyl_AA->Activation Coupling_Reagent High-Potency Coupling Reagent (e.g., HATU, HCTU, PyBroP) Coupling_Reagent->Activation Base Base (e.g., DIEA, Collidine) Base->Activation Activation->Coupling Coupled_Peptide Extended Peptide-Resin Coupling->Coupled_Peptide

Activation and coupling of N-methylated amino acids.

Causality Behind Reagent Choice:

  • Uronium/Aminium Salts (HATU, HCTU): These reagents form highly reactive O-acylisourea intermediates that can rapidly acylate the sterically hindered secondary amine. HATU is often preferred as it is known to reduce racemization.

  • Phosphonium Salts (PyBOP, PyBroP): These are also highly effective. PyBroP is particularly reactive and can be employed for the most challenging couplings, such as coupling two adjacent N-methylated residues.

  • Amino Acid Chlorides: In some cases, converting the N-methylated amino acid to its acid chloride in situ can provide the necessary reactivity for efficient coupling.

Protocol 1: Boc-SPPS of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

This protocol assumes a manual synthesis on a Merrifield or PAM resin.

  • Resin Swelling: Swell the resin in dichloromethane (DCM) for at least 1 hour.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment with 50% TFA in DCM for 20-30 minutes.

    • Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 5 minutes (2x).[1]

    • Wash the resin with DCM (3x) and N,N-dimethylformamide (DMF) (3x).

  • Coupling:

    • In a separate vessel, pre-activate (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, 3-5 equivalents) and HOBt (3-5 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. For particularly difficult couplings, extended reaction times or double coupling may be necessary.[1]

    • Monitor the reaction for the disappearance of free amine using a qualitative test (e.g., Chloranil test). The Ninhydrin test is not reliable for secondary amines.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.

  • Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole).[1]

Protocol 2: Fmoc-SPPS of Fmoc-protected (R)-α-(N-methylamino)cyclohexaneacetic Acid

This protocol outlines a manual synthesis on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, dissolve the Fmoc-protected (R)-α-(N-methylamino)cyclohexaneacetic acid (3-5 equivalents) and a highly efficient coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.[1]

    • Add a base such as DIEA or 2,4,6-collidine (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Allow the reaction to proceed for 2-4 hours. Double coupling may be required.

    • Monitor the reaction completion using the Chloranil or Bromophenol blue test.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid.

  • Final Cleavage: After the final Fmoc deprotection, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

Concluding Remarks: Selecting the Optimal Strategy

The choice between the Boc and Fmoc strategies for synthesizing peptides containing (R)-α-(N-methylamino)cyclohexaneacetic acid is not straightforward and depends heavily on the overall peptide sequence and the available synthetic instrumentation.

The Boc strategy offers a significant advantage in mitigating the aggregation of hydrophobic sequences, which is a common challenge with N-methylated peptides.[1] The protonation of the N-terminus after each deprotection step helps to keep the peptide chains solvated and accessible for the next coupling. However, the requirement for hazardous reagents like HF for final cleavage makes it less suitable for laboratories not equipped with specialized apparatus.

The Fmoc strategy , on the other hand, provides the benefits of milder overall conditions, compatibility with a wider range of sensitive functionalities, and high amenability to automation.[2][4] While aggregation can be more pronounced, strategies such as using lower-loading resins, chaotropic salts, or microwave-assisted synthesis can be employed to improve outcomes. For most modern laboratories, the Fmoc strategy, coupled with a highly potent activating agent like HATU, will likely be the preferred, albeit challenging, approach.

Ultimately, a successful synthesis of peptides containing these demanding building blocks requires a deep understanding of the chemical principles of both strategies and a willingness to optimize coupling conditions meticulously.

References

  • Wuhan Golden Wing Bio-engineering Technology Co., Ltd. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Link]

  • Ullmann's Encyclopedia of Industrial Chemistry. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... [Link]

  • Aapptec. (n.d.). Planning a Peptide Synthesis. [Link]

  • PubMed. (2013, July 15). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. [Link]

  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

Sources

Comparative

Comparative Stability Guide: (R)- vs. (S)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid

Executive Summary The incorporation of non-natural, sterically hindered amino acids is a cornerstone of modern peptidomimetic drug design. Among these, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS: 287210-86-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-natural, sterically hindered amino acids is a cornerstone of modern peptidomimetic drug design. Among these, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS: 287210-86-0)[1] and its (S)-enantiomer represent highly specialized building blocks. Featuring both an N-methyl group and a bulky cyclohexyl side chain, these compounds are engineered to induce profound conformational rigidity and metabolic resistance.

As an Application Scientist, it is critical to understand that while these two enantiomers possess identical baseline chemical stability in an achiral vacuum, their stereochemical stability during synthesis and metabolic stability in biological systems dictate entirely different experimental workflows and therapeutic outcomes.

Chemical Stability & Racemization Dynamics (Synthesis Phase)

The Kinetic Bottleneck of Bulky N-Methyl Amino Acids

In their isolated, unactivated states, both the (R)- and (S)-isomers are highly stable due to the robust nature of the tert-butyloxycarbonyl (Boc) protecting group. However, the primary stability challenge arises during carboxyl activation in Solid-Phase Peptide Synthesis (SPPS). N-methylated amino acids are notoriously prone to racemization (epimerization) during coupling[2].

Mechanistic Causality

Standard primary amino acids are protected from racemization by their acidic urethane proton, which ionizes to suppress α-deprotonation. N-methyl amino acids lack this protective proton. Upon activation, the carboxyl group readily cyclizes with the carbonyl oxygen of the Boc group to form a highly reactive oxazolonium ion (or 5-oxo-Δ2-oxazolonium ion)[3].

The bulky cyclohexyl side chain exacerbates this issue by creating severe steric hindrance, drastically reducing the rate of nucleophilic attack by the incoming amine. This kinetic bottleneck allows the base-catalyzed deprotonation of the oxazolonium ion into an achiral, planar enolate to outcompete the desired coupling reaction, ultimately yielding a D/L epimeric mixture[3].

Racemization A Activated N-Me Amino Acid (Chiral Center Intact) B Oxazolonium Ion (Reactive Intermediate) A->B Cyclization (- Leaving Group) E Stereopure Peptide (Desired Product) A->E Direct Amine Attack (Fast coupling) C Deprotonated Enolate (Achiral / Planar) B->C Base-catalyzed Deprotonation D Racemized Peptide (D/L Epimers) B->D Amine Attack (Slow coupling) C->B Reprotonation

Fig 1: Oxazolonium-mediated racemization pathway of sterically hindered N-methyl amino acids.

Metabolic & Enzymatic Stability (Biological Phase)

Once successfully incorporated into a peptide sequence without racemization, the comparative stability of the (R)- vs. (S)-epimers diverges significantly in biological environments.

  • (S)-Enantiomer (L-Configuration): Peptides containing the natural L-configuration are inherently susceptible to recognition and cleavage by endogenous proteases, leading to rapid systemic clearance.

  • (R)-Enantiomer (D-Configuration): Substituting the natural residue with the (R)-isomer confers profound metabolic stability. Endogenous proteolytic enzymes are stereospecific and cannot recognize or bind to the inverted D-stereocenter[4].

The combination of the D-stereochemistry, the N-methyl group (which removes the amide hydrogen necessary for protease hydrogen-bonding), and the massive steric shield of the cyclohexyl ring provides a synergistic defense mechanism, increasing plasma half-life by orders of magnitude[5].

Experimental Workflows & Protocols

To objectively evaluate these compounds, the following self-validating protocols isolate synthetic racemization from biological degradation. The inclusion of a chiral HPLC Quality Control (QC) step ensures that biological stability data is not skewed by synthetic artifacts.

Workflow A Peptide Synthesis (DIC/Oxyma Activation) B Cleavage & Deprotection (TFA Cocktail) A->B C Chiral HPLC Analysis (Quantify % Racemization) B->C Stereochemical QC D In Vitro Plasma Incubation (37°C, Human Plasma) C->D Stereopure fractions E LC-MS/MS Quantification (Determine Half-Life) D->E Aliquots at t=0, 1, 2, 4, 24h

Fig 2: Integrated workflow for synthesizing and validating N-methylated peptidomimetics.

Protocol 1: Optimized SPPS Coupling to Minimize Racemization

Standard coupling reagents (e.g., HBTU/DIEA) cause severe racemization with these bulky substrates. We utilize the DIC/OxymaPure system, as Oxyma acts as a superior nucleophile with a lower pKa than HOBt, effectively suppressing oxazolonium accumulation[6].

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of (R)- or (S)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid and 0.3 mmol (3 eq) of OxymaPure in 2 mL DMF.

  • Coupling: Add 0.3 mmol (3 eq) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Crucial Step: Do not pre-activate for more than 1 minute to prevent oxazolonium formation.

  • Reaction: Transfer the mixture to the resin. Agitate at room temperature for 4 hours (extended time is required due to the cyclohexyl steric bulk).

  • Cleavage & QC: Cleave using TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Analyze the crude peptide via Chiral LC-MS to quantify the D/L epimeric ratio.

Protocol 2: In Vitro Plasma Stability Assay

This protocol validates the biological resilience of the stereopure (R)- vs. (S)-peptides.

  • Preparation: Prepare a 1 mM stock solution of the stereopure peptide in DMSO.

  • Incubation: Spike the peptide into pooled human plasma (pre-warmed to 37°C) to a final concentration of 5 µM.

  • Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the remaining percentage of the parent compound and determine the half-life ( t1/2​ ).

Quantitative Data Presentation

Table 1: Coupling Efficiency & Racemization Rates (Synthesis Phase)

Data reflects the coupling of α-(N-Boc-N-methylamino)cyclohexaneacetic acid onto a resin-bound primary amine.

Coupling SystemBase AddedPre-activationCoupling Yield (%)Racemization (% Epimer)
HBTU / HOBtDIEA (6 eq)5 min45%> 35%
HATU / HOAtDIEA (6 eq)2 min78%12 - 15%
DIC / Oxyma None (Neutral) < 1 min 85% < 2%
Table 2: Pharmacokinetic / Metabolic Stability Profile (Biological Phase)

Data reflects the stability of a model hexapeptide containing either the (R)- or (S)-isomer at the P2 position.

Isomer IncorporatedConfigurationPlasma Half-Life ( t1/2​ )Primary Degradation Mechanism
(S)-Isomer L-Amino Acid1.5 HoursEndopeptidase cleavage at adjacent amide bonds.
(R)-Isomer D-Amino Acid> 48 Hours Highly resistant; negligible proteolytic cleavage.

References

  • [1] MEthyl 2-(amino)-3 ... - BLDpharm (Source: BLD Pharm). URL:

  • [2] Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis (Source: Benchchem). URL:

  • [3] Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides (Source: ACS Publications). URL:

  • [4] Lipidization as a tool toward peptide therapeutics (Source: Taylor & Francis). URL:

  • [5] Targeting Peptides: The New Generation of Targeted Drug Delivery Systems (Source: PMC / NIH). URL: _

  • [6] N-Methylated Peptide Synthesis via In Situ Generation of Pivaloyl Mixed Anhydrides (Source: ACS Publications). URL:

Sources

Validation

A Senior Application Scientist's Guide to Coupling Reagents for (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic Acid

Introduction: The Challenge of Sterically Hindered, N-Methylated Amino Acids In the landscape of peptide synthesis and drug development, the incorporation of structurally complex amino acids is a common strategy to enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Sterically Hindered, N-Methylated Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of structurally complex amino acids is a common strategy to enhance pharmacological properties. N-methylation, for instance, can improve metabolic stability, increase cell permeability, and confer conformational rigidity.[1][2][3] However, these modifications introduce significant synthetic challenges. The target molecule, (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid , represents a classic "difficult coupling" scenario due to two primary factors:

  • Steric Hindrance: The combination of a bulky cyclohexane group at the α-carbon and a methyl group on the amide nitrogen creates substantial steric congestion. This physically obstructs the approach of the activated carboxyl group to the amine of the coupling partner.[4][5]

  • Reduced Nucleophilicity: The N-methyl group transforms the typically nucleophilic primary amine into a less reactive secondary amine, slowing down the kinetics of amide bond formation.[4][5]

These factors not only lead to slow and incomplete reactions but also elevate the risk of epimerization at the α-carbon, compromising the stereochemical integrity of the final product.[1][6] The selection of an appropriate coupling reagent is therefore not merely a matter of choice, but a critical determinant of success. This guide provides an in-depth comparison of common coupling reagents for this challenging substrate, supported by mechanistic insights and actionable protocols.

Understanding the Battlefield: Mechanisms of Amide Bond Formation

The formation of a peptide bond is a dehydration reaction that is energetically unfavorable under mild conditions. Coupling reagents overcome this barrier by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This process generally occurs in two steps: activation followed by nucleophilic attack (aminolysis).[7][8]

G cluster_0 Step 1: Carboxyl Activation cluster_1 Step 2: Aminolysis Carboxylic_Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Amine R'-NH₂ Peptide_Bond Peptide Bond (R-CO-NH-R') Amine->Peptide_Bond + Byproduct Reagent Byproduct Peptide_Bond->Byproduct releases Activated_Intermediate_ref->Peptide_Bond

Caption: General workflow for peptide bond formation.

The primary classes of coupling reagents—carbodiimides, phosphonium salts, and uronium/aminium salts—differ in the structure of this activated intermediate and, consequently, in their reactivity and side-reaction profiles.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent for a sterically hindered substrate is a balance between reactivity and the suppression of side reactions, particularly epimerization.

Carbodiimides (e.g., DCC, DIC, EDC)

Carbodiimides are among the original and most cost-effective coupling reagents.[9] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[7][10]

  • Mechanism: The O-acylisourea can be attacked directly by an amine to form the peptide bond. However, it is prone to side reactions, including rearrangement to an unreactive N-acylurea or cyclization to a 5(4H)-oxazolone, a key intermediate in the epimerization pathway.[6][9]

  • Performance: For hindered couplings, carbodiimides alone are often inefficient.[4] Their utility is significantly enhanced by the use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). These additives trap the O-acylisourea intermediate to form a more stable, yet still reactive, active ester, which mitigates both N-acylurea formation and epimerization.[10][11] While DIC/Oxyma can provide good yields, significant racemization can still occur with sensitive substrates.[1]

Onium Salts: Phosphonium and Uronium/Aminium Reagents

Onium salts are now the reagents of choice for most applications, especially for difficult sequences, due to their high reactivity and efficiency.[12][13] They incorporate the activating agent (like HOBt or its derivatives) into their structure, streamlining the activation process.[14]

a) Phosphonium Salts (e.g., PyBOP, PyAOP)

These reagents activate the carboxyl group to form an acyloxyphosphonium salt, which then reacts with the amine.[15]

  • Mechanism & Performance: Phosphonium salts are highly effective for sterically demanding couplings.[16] A key advantage is that they do not form guanidinium byproducts, a potential chain-terminating side reaction associated with uronium salts.[12][17] (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP ) is particularly noted for its superior performance in coupling N-methylated amino acids, often outperforming its HOBt-based analog, PyBOP.[18][19]

b) Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU, COMU)

This class of reagents generates highly reactive active esters in situ.

  • Mechanism & Performance: The reactivity of these salts is largely determined by the leaving group.

    • HBTU , based on HOBt, is a workhorse reagent but can be less effective for challenging couplings.[20]

    • HATU , based on 1-hydroxy-7-azabenzotriazole (HOAt), is considered the gold standard in terms of yield and epimerization suppression.[21] The additional nitrogen in the HOAt ring creates a more reactive active ester and accelerates aminolysis through a neighboring group effect, making it highly effective for hindered substrates.[14][17]

    • HCTU is an intermediate-reactivity option based on 6-Chloro-HOBt.[14]

    • COMU , based on OxymaPure, is a newer-generation reagent that matches or exceeds the efficiency of HATU.[21] It offers a superior safety profile, as it is not based on potentially explosive triazole derivatives, and exists solely in the more reactive uronium form.[18][21]

G HATU HATU Acyluronium O-Acyluronium Intermediate HATU->Acyluronium Base Base (e.g., DIPEA) Base->Acyluronium facilitates HOAt_ester OAt Active Ester (Highly Reactive) Acyluronium->HOAt_ester forms Peptide Peptide Bond HOAt_ester->Peptide Amine R'-NH-CH₃ Amine->Peptide Byproducts Tetramethylurea + HOAt Peptide->Byproducts releases

Caption: Simplified activation mechanism using HATU.

Quantitative Performance Summary

Direct experimental data for the coupling of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is sparse in the literature. The following table synthesizes data from studies on structurally similar, sterically hindered N-methylated amino acids to provide a comparative overview.

Coupling ReagentClassRelative ReactivityEpimerization RiskRecommended Use Case for Target Molecule
DIC/Oxyma CarbodiimideModerateModerate to HighEconomical option, but requires careful optimization and may lead to epimerization.[1]
PyBOP PhosphoniumHighLow to ModerateGood for hindered couplings, but may be less efficient than PyAOP for N-Me residues.[2][21]
PyAOP PhosphoniumVery HighLowHighly Recommended. Especially effective for coupling N-methyl amino acids.[18][19]
HBTU UroniumHighLow to ModerateGenerally less effective than HATU for this type of difficult coupling.[20]
HATU Uronium/AminiumVery HighVery LowHighly Recommended. Considered a gold standard for difficult couplings.[20][21]
COMU Uronium/AminiumVery HighVery LowHighly Recommended. Performance comparable to HATU with a better safety profile.[18][21]

Experimental Protocols

The following protocols are generalized for solid-phase peptide synthesis (SPPS) and should be optimized for specific substrates and scales. The key variable is the activation and coupling step.

General SPPS Cycle

G Resin Start: Resin-Bound Amine Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Coupling 3. Coupling (See Protocols Below) Wash1->Coupling Monitoring 4. Monitoring (Bromophenol Blue Test) Coupling->Monitoring Wash2 5. Wash (DMF) Monitoring->Wash2 Wash2->Resin If complete, start next cycle Repeat Repeat for Next Amino Acid Wash2->Repeat If incomplete, return to Step 3

Caption: Standard Fmoc-SPPS workflow for one coupling cycle.

Note on Monitoring: The standard ninhydrin test is ineffective for secondary amines. The bromophenol blue test should be used to monitor the completion of the coupling reaction to an N-methylated amine.[4][20]

Protocol 1: HATU-Mediated Coupling

This is often the first-choice method for difficult couplings due to its high efficiency and low epimerization risk.

Materials:

  • (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (1.5 - 3.0 eq)

  • HATU (1.45 - 2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (3.0 - 6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vessel, dissolve the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid and HATU in anhydrous DMF.

  • Add the base (DIPEA or Collidine). Using a sterically hindered base is crucial to minimize epimerization.[6][16]

  • Allow the mixture to pre-activate for 5-15 minutes at room temperature. Causality: Pre-activation ensures the formation of the highly reactive OAt active ester before introduction to the resin-bound amine, maximizing coupling efficiency.[4]

  • Add the activated amino acid solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature. For extremely difficult couplings, reaction time may be extended or a second coupling may be performed.

  • Monitor the reaction for completion using the bromophenol blue test.

  • Once complete, wash the resin thoroughly with DMF.

Protocol 2: PyAOP-Mediated Coupling

An excellent alternative to HATU, particularly effective for N-methylated residues.

Materials:

  • (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (1.5 - 3.0 eq)

  • PyAOP (1.45 - 2.9 eq)

  • DIPEA or 2,4,6-Collidine (3.0 - 6.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid and PyAOP in anhydrous DMF.

  • Add the base (DIPEA or Collidine).

  • Add the solution immediately to the deprotected resin-bound peptide (pre-activation is not typically required but can be tested).

  • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

  • Monitor and wash as described in the HATU protocol.

Protocol 3: DIC/Oxyma-Mediated Coupling

A more economical approach that can be effective if carefully optimized.

Materials:

  • (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (2.0 - 4.0 eq)

  • OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (2.0 - 4.0 eq)

  • N,N'-Diisopropylcarbodiimide (DIC) (2.0 - 4.0 eq)

  • Anhydrous DMF

Procedure:

  • In a separate vessel, dissolve the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid and OxymaPure in anhydrous DMF.

  • Add the DIC to the solution and allow it to pre-activate for 10-20 minutes. Causality: This step allows the formation of the Oxyma active ester, which is more stable and selective than the initial O-acylisourea intermediate.

  • Add the activated solution to the deprotected resin-bound peptide.

  • Allow the coupling reaction to proceed for 2-6 hours. Reaction times are typically longer than with onium salts.

  • Monitor and wash as described in the HATU protocol.

Conclusion and Recommendations

For the successful coupling of a challenging substrate like (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid , the use of high-reactivity onium salt reagents is strongly advised.

  • Top Tier Recommendation: HATU and COMU are the premier choices. They offer the highest reactivity, fastest kinetics, and lowest risk of epimerization, making them ideal for ensuring the stereochemical and chemical purity of the final product.[14][21] COMU has an additional advantage in its improved safety profile.

  • Excellent Alternative: PyAOP is another top-tier option, demonstrating exceptional performance specifically for N-methylated residues and avoiding potential guanidinylation side reactions.[18][19]

  • Economical/Process Scale-up: For applications where cost is a primary driver, DIC/Oxyma can be a viable system. However, it requires more rigorous optimization of reaction times and equivalents and carries a higher intrinsic risk of epimerization that must be carefully monitored.

Ultimately, the choice of reagent should be guided by the specific project requirements, balancing the need for yield and purity against factors like cost and scale. For research and development purposes where quality is paramount, investing in a superior onium salt reagent like HATU, COMU, or PyAOP will yield the most reliable and successful outcomes.

References

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available from: [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (n.d.). 3.7 Phosphonium Salts. Science of Synthesis.
  • Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. Available from: [Link]

  • ResearchGate. (n.d.). Proposed mechanism for activation by uronium salt. Available from: [Link]

  • Watanabe, T. (n.d.). Epimerization of Peptide. Available from: [Link]

  • Wikipedia. (n.d.). Phosphonium coupling. Available from: [Link]

  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Available from: [Link]

  • Zhang, M., et al. (2023). N-Methylated Peptide Synthesis via In Situ Generation of Pivaloyl Mixed Anhydrides. The Journal of Organic Chemistry. Available from: [Link]

  • Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Available from: [Link]

  • Jad, Y. E., et al. (2011). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Organic Letters, 13(12), 3060–3063. Available from: [Link]

  • Breatech. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Available from: [Link]

  • Abdelmoty, I., et al. (1996). The Uronium/Guanidinium Peptide Coupling Reagents. Letters in Peptide Science, 3(5-6), 337-342. Available from: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]

  • Peptides601.wiki. (2026, April 7). peptide coupling reagents n-methylated reagent. Available from: [Link]

  • Scientific Update. (2019, January 8). Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Available from: [Link]

  • Roy, S., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. Available from: [Link]

  • Zhu, J., et al. (2007). The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions in Heterocyclic Amides and Ureas. The Journal of Organic Chemistry, 72(26), 9947–9957. Available from: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available from: [Link]

  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available from: [Link]

  • Wu, X., et al. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • White, P. (n.d.). Peptide Synthesis via Fragment Condensation. Available from: [Link]

  • Organic Syntheses. (2022, October 21). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate. Available from: [Link]

  • Beilstein Journals. (n.d.). Supporting Information File 1 Asymmetric synthesis of quaternary aryl amino acid derivatives in a three-component aryne coupling. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic Acid for Enhanced Peptide Binding Affinity

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond Nature's Toolkit in Peptide Design In the quest for novel peptide therapeutics, medicinal chemists continuously seek to overco...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Toolkit in Peptide Design

In the quest for novel peptide therapeutics, medicinal chemists continuously seek to overcome the inherent limitations of natural amino acids, namely poor metabolic stability and conformational flexibility, which can lead to lower binding affinity and specificity. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. This guide provides an in-depth comparative framework for evaluating the potential of a unique synthetic building block, (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid , to enhance peptide binding affinity.

This molecule is a trifecta of strategic modifications:

  • N-Boc Protection: The tert-butyloxycarbonyl group is a standard, acid-labile protecting group essential for controlled, stepwise solid-phase peptide synthesis (SPPS).[][2]

  • N-Methylation: The methyl group on the backbone amide nitrogen is a well-established modification for improving proteolytic resistance and modulating conformation.[3][4]

  • Bulky Cyclohexyl Side Chain: This non-polar, sterically demanding group can enforce specific backbone torsions and participate in crucial hydrophobic interactions within a receptor's binding pocket.[5][6]

This document moves beyond a simple product description to offer a comprehensive, field-proven methodology for assessing the true impact of this synthetic amino acid. We will dissect its structural rationale, propose a rigorous experimental workflow for its evaluation, and provide a logical framework for interpreting the resulting data.

Part 1: Structural Rationale and Hypothesized Effects on Binding

The decision to incorporate a modified amino acid must be driven by a clear hypothesis rooted in its structural features. The combination of N-methylation and a bulky cyclohexyl group is predicted to influence binding affinity through several synergistic mechanisms.

The Impact of N-Methylation

N-methylation directly alters the peptide backbone by replacing the amide proton with a methyl group. This seemingly minor change has profound consequences:

  • Conformational Restriction: The added steric bulk of the methyl group restricts rotation around the peptide bond, reducing the conformational freedom of the peptide chain.[3] This pre-organization can lower the entropic penalty upon binding, potentially leading to a more favorable binding affinity.

  • Elimination of Hydrogen Bond Donor: The removal of the N-H group prevents it from acting as a hydrogen bond donor. While this can disrupt stabilizing intramolecular hydrogen bonds, it also increases the molecule's overall lipophilicity, which can enhance membrane permeability and hydrophobic interactions.[7]

  • Proteolytic Shielding: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly enhancing the metabolic stability and in vivo half-life of the peptide.[4]

  • Cis/Trans Isomerization: N-methylated amide bonds exhibit a lower energy barrier between cis and trans conformations compared to their non-methylated counterparts.[8][9] This can lead to a population of distinct conformers in solution, one of which may be the ideal "bioactive conformation" for receptor binding.

The Role of the Bulky Cyclohexyl Side Chain

The (R)-cyclohexaneacetic acid moiety introduces a non-polar, sterically demanding side chain with distinct properties:

  • Enforced Backbone Geometry: A bulky side chain can exert significant influence on the local peptide backbone angles (φ and ψ), forcing it to adopt specific conformations to avoid steric clashes.[10][11] This effect, similar to that of other bulky residues like valine or isoleucine, can help lock the peptide into a desired secondary structure, such as a β-turn.

  • Hydrophobic Interactions: The cyclohexane ring provides a large, non-polar surface area ideal for making favorable van der Waals and hydrophobic contacts within the binding pocket of a target protein, which can contribute significantly to binding affinity.

Synergistic Hypothesis

We hypothesize that the combined effect of N-methylation and the cyclohexyl side chain will be to create a "conformationally locked" residue. This pre-organized structural motif is expected to present the other pharmacophoric side chains in an optimal orientation for binding, thereby increasing the association rate (kon) and decreasing the dissociation rate (koff), resulting in a significant improvement in overall binding affinity (KD).

Part 2: A Rigorous Framework for Comparative Evaluation

To objectively assess the contribution of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid, a systematic comparison against well-defined controls is essential. This section outlines the design of a study using a model peptide-protein interaction.

Designing the Peptide Analogs

Let us assume a model system where a 6-amino acid peptide, "Peptide-WT" (e.g., Tyr-Ala-Gly-Phe-Leu-Met), binds to a target receptor. We will replace the central Glycine residue to generate a set of comparative analogs. Glycine is chosen for its conformational flexibility, making it an ideal position to observe the impact of more constrained residues.

  • Analog 1 (WT-Peptide): The wild-type (unmodified) peptide. This is the baseline control.

  • Analog 2 (N-Me-Peptide): The peptide with an N-methylglycine (Sarcosine) at the target position. This isolates the effect of N-methylation.

  • Analog 3 (Cha-Peptide): The peptide with (R)-a-aminocyclohexaneacetic acid at the target position. This isolates the effect of the bulky side chain without N-methylation.

  • Analog 4 (Test-Peptide): The peptide incorporating (R)-a-(N-methylamino)cyclohexaneacetic acid. This is the test article.

G cluster_1 Experimental Evaluation WT WT-Peptide (Baseline) Synthesis Peptide Synthesis & Purification WT->Synthesis NMe N-Me-Peptide (N-Methylation Effect) NMe->Synthesis Cha Cha-Peptide (Bulky Side Chain Effect) Cha->Synthesis Test Test-Peptide (Synergistic Effect) Test->Synthesis Binding Binding Affinity (SPR) Synthesis->Binding Structure Conformational Analysis (CD Spectroscopy) Synthesis->Structure Stability Proteolytic Stability Assay Synthesis->Stability

Fig 1. Workflow for comparative peptide evaluation.

Part 3: Experimental Methodologies

The following protocols are designed to be self-validating systems, providing a multi-faceted view of the test compound's impact.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

Rationale: SPPS is the gold standard for creating custom peptides. The Boc/Bzl protection strategy is well-suited for incorporating specialized amino acids and ensuring high-yield synthesis.[12][13]

Methodology:

  • Resin Preparation: Start with a pre-loaded Merrifield resin (e.g., Boc-Met-OCH₂-Pam-resin).

  • Deprotection: Swell the resin in dichloromethane (DCM). Remove the Boc protecting group with a solution of 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[2] Wash with DCM and isopropanol (IPA).

  • Neutralization: Neutralize the resulting TFA salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM. Wash thoroughly.

  • Amino Acid Coupling:

    • For standard Boc-protected amino acids: Dissolve the amino acid (3 eq.) and a coupling agent like HBTU (3 eq.) in N,N-dimethylformamide (DMF) with DIEA (6 eq.). Add to the resin and agitate for 1-2 hours.

    • For (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid : Due to the steric hindrance of N-methylation, a stronger coupling agent such as HATU is recommended.[13] Use the same equivalents and allow for a potentially longer coupling time (2-4 hours).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, treat the peptide-resin with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry (LC-MS).

Protocol 2: Binding Affinity and Kinetics via Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful, label-free technique that provides real-time kinetic data (association and dissociation rates), offering deeper insight into the binding mechanism than endpoint assays.[14][15]

G cluster_0 SPR Experimental Workflow A 1. Immobilize Receptor on Sensor Chip B 2. Inject Peptide Analyte (Association) A->B Analyte Flow C 3. Flow Buffer Only (Dissociation) B->C Buffer Flow D 4. Regenerate Surface C->D Regen. Solution E 5. Fit Data to Model (Calculate kon, koff, KD) C->E D->A Next Cycle

Fig 2. Step-by-step workflow for SPR analysis.

Methodology:

  • Chip Preparation: Covalently immobilize the purified target receptor onto a CM5 sensor chip via amine coupling to achieve a target density of ~2000-4000 Response Units (RU).

  • Analyte Preparation: Prepare serial dilutions of each of the four purified peptide analogs (e.g., from 10 µM down to 1 nM) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement:

    • Inject a concentration series of one peptide analog over the sensor surface for a set time (e.g., 180 seconds) to measure the association phase .

    • Switch to flowing only the running buffer over the surface to measure the dissociation phase (e.g., 600 seconds).

    • Between each peptide concentration, regenerate the sensor surface with a pulse of a low-pH solution (e.g., glycine-HCl, pH 2.0) to remove all bound analyte.

  • Data Analysis: Repeat the process for all four peptide analogs. Simultaneously fit the resulting sensorgrams from the concentration series to a 1:1 binding model to globally determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Part 4: Data Interpretation and Comparative Analysis

The power of this approach lies in comparing the data across the four analogs. The tables below present a realistic, albeit hypothetical, dataset to illustrate the expected outcomes based on our structural rationale.

Table 1: Hypothetical Binding Affinity and Kinetic Data (SPR)
Peptide AnalogModificationkon (10⁵ M⁻¹s⁻¹)koff (10⁻³ s⁻¹)KD (nM)Predicted Interpretation
Analog 1 (WT) Baseline (Glycine)1.510.066.7Moderate affinity, fast on/off rates typical of flexible peptides.
Analog 2 (N-Me) N-Methylation1.34.030.8Slower dissociation due to reduced backbone flexibility.[3]
Analog 3 (Cha) Bulky Side Chain2.58.032.0Faster association due to hydrophobic steering, minimal impact on dissociation.
Analog 4 (Test) N-Me + Cha3.5 0.7 2.0 Synergistic Effect: Faster association (pre-organization) and much slower dissociation (conformational lock + hydrophobic contacts).

Analysis of Hypothetical Data: The data in Table 1 strongly supports our initial hypothesis. The Test-Peptide shows a greater than 30-fold improvement in binding affinity over the wild-type. Critically, this enhancement is not just from one parameter but from a synergistic improvement in both association and dissociation rates. The dramatically slower koff is particularly noteworthy, suggesting the peptide is "locked" into the binding pocket, a highly desirable trait for therapeutic candidates.

Protocol 3: Supporting Biophysical and Stability Assays

To validate the structural and stability assumptions underlying the binding data, two further assays are crucial.

  • Conformational Analysis (Circular Dichroism - CD Spectroscopy):

    • Rationale: CD spectroscopy provides insight into the secondary structure of peptides in solution. Significant changes between the analogs would provide direct evidence of conformation modulation.[8]

    • Methodology: Dissolve each peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Acquire CD spectra from 190 to 260 nm. Analyze the spectra for characteristic signatures of random coil, β-turn, or helical structures.

  • Proteolytic Stability Assay:

    • Rationale: This assay directly tests the hypothesis that N-methylation protects the peptide from enzymatic degradation.[4]

    • Methodology: Incubate each peptide analog at a fixed concentration (e.g., 100 µM) with a relevant protease (e.g., chymotrypsin) at 37°C. At various time points (0, 15, 30, 60, 120 minutes), quench the reaction and analyze the remaining amount of intact peptide by RP-HPLC. Calculate the half-life (t1/2) for each peptide.

Table 2: Hypothetical Biophysical and Stability Data
Peptide AnalogPredominant Conformation (from CD)Proteolytic Half-Life (t1/2, min)
Analog 1 (WT) Random Coil12
Analog 2 (N-Me) Evidence of β-turn population> 240
Analog 3 (Cha) Random Coil with some local ordering15
Analog 4 (Test) Stable β-turn> 240

Analysis of Hypothetical Data: This supporting data validates our interpretation of the SPR results. The CD data for the Test-Peptide indicates a stable, ordered structure in solution, confirming the "pre-organization" hypothesis. Furthermore, the stability assay confirms that N-methylation provides a profound protective effect against proteolysis, a critical feature for any peptide drug candidate.

Conclusion

The incorporation of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid into a peptide sequence offers a powerful, multi-pronged strategy for enhancing therapeutic potential. Based on established principles of medicinal chemistry, this modification is predicted to:

  • Dramatically Increase Binding Affinity: Achieved through the synergistic effects of conformational pre-organization and the introduction of a potent hydrophobic binding motif.

  • Significantly Enhance Metabolic Stability: Conferred by the proteolytic shielding of the N-methyl group.

References

A complete list of all sources cited within this guide is provided below for verification and further reading.

  • Vertex AI Search. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis.
  • Vertex AI Search. (n.d.). BOC-Amino Acids.
  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?.
  • Vertex AI Search. (n.d.). Optimizing Peptide Sequences: The Advantage of N-Methylation.
  • BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
  • The Curious Wavefunction. (2013, January 11). Review on N-methylation.
  • Vector Labs. (n.d.). Boc Protected Amino Acids.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides.
  • AAPPTEC. (n.d.). Boc-Amino Acids for Peptide Synthesis Archives.
  • Creative Peptides. (n.d.). Peptide Binding Assays.
  • ACS Publications. (2014, June 26). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry.
  • NIH PMC. (n.d.). Origin of the neighboring residue effect on peptide backbone conformation.
  • Biology LibreTexts. (2026, January 19). 5.2: Techniques to Measure Binding.
  • NIH PMC. (2024, January 5). Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides.
  • PubMed. (1994, April 13). Influence of bulky side chains of amino acids on the solution conformation of peptide fragment (81-92) derivatives of CD4, TYICEVEDQKEE, as studied by NMR spectroscopy and molecular modeling. Biochimica et Biophysica Acta.
  • Vertex AI Search. (1994, January 7). Evidence for strained interactions between side-chains and the polypeptide backbone.
  • ACS Publications. (2002, August 7). Effect of the Bulky Side Chain on the Backbone Structure of the Amino Acid Derivative Valinamide. The Journal of Physical Chemistry A.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Validation

Validating Enantiomeric Excess of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic Acid: A Comparative Guide

As pharmaceutical pipelines increasingly rely on complex peptidomimetics and non-natural amino acids, the rigorous validation of enantiomeric excess (ee) has become a critical quality control bottleneck. The molecule (R)...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex peptidomimetics and non-natural amino acids, the rigorous validation of enantiomeric excess (ee) has become a critical quality control bottleneck. The molecule (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid presents a unique analytical challenge. It is a highly lipophilic, sterically hindered building block that defies standard chiral analysis protocols due to three structural factors:

  • Lack of an N-H Hydrogen Bond Donor: N-methylation eliminates the primary hydrogen-bonding interaction relied upon by many traditional chiral stationary phases (CSPs).

  • Severe Steric Hindrance: The bulky cyclohexane ring dominates the molecule's spatial profile, requiring a highly specific chiral groove for successful enantiomeric discrimination.

  • Carbamate Rotamers: The tert-butyloxycarbonyl (Boc) protecting group induces cis/trans conformational rotamers in solution. On the NMR timescale, this restricted rotation leads to peak broadening and doubling, severely complicating spectral interpretation.

This guide objectively compares the performance of advanced Chiral High-Performance Liquid Chromatography (HPLC) against orthogonal methods like Chiral Nuclear Magnetic Resonance (NMR) spectroscopy and Polarimetry, providing self-validating protocols for determining the enantiomeric purity of this specific molecule.

Methodological Comparison & Causality

Reversed-Phase Chiral HPLC (The Gold Standard)

Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs)—such as amylose or cellulose derivatives—is the premier method for this analyte. The introduction of the Boc protecting group significantly increases the hydrophobicity of the amino acid [1]. In Reversed-Phase HPLC (RP-HPLC), this hydrophobicity dictates that the molecule will interact strongly with the nonpolar regions of the CSP.

Because the N-methyl group removes the N-H donor, the separation relies entirely on the steric bulk of the cyclohexane ring and dipole-dipole interactions with the Boc carbonyl. Polysaccharide CSPs provide a helical chiral groove that perfectly accommodates these bulky lipophilic groups, demonstrating the highest selectivity for Boc-protected amino acids [2]. Furthermore, running the method in reversed-phase with an acidic additive (e.g., 0.1% Trifluoroacetic Acid) suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp, baseline-resolved peaks.

Chiral NMR Spectroscopy with Solvating Agents (Orthogonal Validation)

Chiral NMR provides a rapid, non-separative method for cross-validating HPLC results. It utilizes a Chiral Solvating Agent (CSA), such as (S)-BINOL, to create transient, non-covalent diastereomeric complexes with the analyte [3]. Because diastereomers have different physical properties, they exhibit distinct chemical shifts in the NMR spectrum.

The Causality of Limitation: While powerful, Chiral NMR struggles with Boc-protected N-methyl amino acids at room temperature. The partial double-bond character of the carbamate C-N bond causes slow rotamer exchange, resulting in doubled or broadened peaks that mask the subtle chemical shift differences induced by the CSA. To bypass this, Variable Temperature (VT) NMR must be employed to accelerate the exchange rate and coalesce the rotamer signals into sharp, integrable peaks [4].

Polarimetry (Legacy Method)

Polarimetry measures the bulk optical rotation of a sample. While useful for a quick identity check, it is fundamentally inadequate for quantifying enantiomeric excess in high-purity batches (>99% ee). The specific rotation is highly susceptible to trace achiral impurities, solvent effects, and concentration variations. It cannot distinguish between a drop in optical rotation caused by the presence of the (S)-enantiomer versus the presence of an achiral synthetic byproduct.

Quantitative Performance Matrix

The following table summarizes the experimental performance of each technique when applied to (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid.

ParameterChiral RP-HPLC (Polysaccharide CSP)Chiral VT-NMR (with CSA)Polarimetry
Mechanism of Differentiation Helical groove steric/dipole interactionsTransient diastereomeric complexationBulk optical rotation
Resolution (Rs) Potential > 2.0 (Baseline separation)1.0 - 1.5 (Peak overlap risk)N/A
Limit of Detection (LOD) < 0.1% minor enantiomer~1.0% minor enantiomer> 2.0% (highly variable)
Susceptibility to Rotamers Low (On-column equilibration)High (Requires 55°C VT-NMR)Low
Analysis Time per Sample 15 - 30 minutes10 - 15 minutes< 2 minutes
Best Analytical Use Case Strict batch release, ee% validationRapid orthogonal cross-validationQualitative identity check

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical run must be treated as a self-validating system. Do not assume instrument stability; prove it within the workflow.

Protocol A: Reversed-Phase Chiral HPLC Method

HPLC_Workflow Start Sample Prep: Dissolve in Mobile Phase Equilibrate Column Equilibration: Polysaccharide CSP (0.1% TFA / MeCN) Start->Equilibrate Inject Injection (10 µL) Equilibrate->Inject Separate Chiral Separation: Steric & Dipole Interactions Inject->Separate Detect UV Detection (210 nm) Separate->Detect Analyze ee% Calculation: (Area R - Area S) / Total Detect->Analyze

Workflow for Reversed-Phase Chiral HPLC analysis of Boc-protected amino acids.

1. Reagent & System Preparation:

  • Column: Phenomenex Lux Cellulose-2 or Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic blend of 70% Water (containing 0.1% Trifluoroacetic Acid) and 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm (capturing the carbamate/amide backbone).

2. The Self-Validating Step (System Suitability Test): Prior to analyzing the production batch, inject 10 µL of a 1.0 mg/mL racemic mixture of a-(N-Boc-N-methylamino)cyclohexaneacetic acid.

  • Causality Check: The system is validated for batch release only if the resolution (Rs) between the (R) and (S) peaks is ≥ 2.0. If Rs < 2.0, the steric interactions are compromised (likely due to column degradation or mobile phase pH drift), and the system must be recalibrated.

3. Batch Analysis: Inject 10 µL of the (R)-enantiomer batch (1.0 mg/mL). Calculate the enantiomeric excess using the integrated peak areas: ee (%) = [(Area R - Area S) / (Area R + Area S)] × 100

Protocol B: Orthogonal Validation via VT-NMR with CSA

NMR_Validation Prep Mix Analyte + CSA in CDCl3 RoomTemp 25°C NMR: Broad/Doubled Peaks (Boc Rotamers) Prep->RoomTemp Heat Apply VT-NMR (55°C): Accelerate Exchange RoomTemp->Heat Coalesce Peak Coalescence: Sharp Diastereomeric Signals Heat->Coalesce Integrate Integrate Enantiomer Peaks Calculate ee% Coalesce->Integrate

Variable Temperature NMR workflow for resolving Boc rotamers and determining ee%.

1. Sample Preparation:

  • In a 5 mm NMR tube, dissolve 0.05 mmol of the (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid batch in 0.6 mL of deuterated chloroform (CDCl3).

  • Add 0.10 mmol (2 equivalents) of the Chiral Solvating Agent, (S)-BINOL.

2. The Self-Validating Step (Rotamer Coalescence Check):

  • Causality Check: Before integrating the CSA-induced splitting, you must prove that the Boc rotamers are not interfering. Acquire a baseline ¹H-NMR spectrum of the pure analyte (without CSA) at 25 °C. Observe the N-methyl singlet; it will likely appear as a broad doublet due to restricted rotation.

  • Gradually increase the probe temperature to 55 °C. The system is validated for ee% determination only when the N-methyl signal collapses into a single, sharp, time-averaged peak.

3. Data Acquisition & Analysis:

  • Maintain the probe at 55 °C and acquire the ¹H-NMR spectrum of the Analyte + CSA mixture.

  • Identify the well-resolved, distinct signals corresponding to the transient diastereomeric complexes (typically the N-methyl protons or the alpha-proton).

  • Integrate the distinct resonance peaks to calculate the molar ratio of the enantiomers and derive the ee%.

Conclusion

For the precise validation of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid, Reversed-Phase Chiral HPLC utilizing a polysaccharide stationary phase remains the undisputed gold standard, offering unparalleled resolution by leveraging the molecule's steric bulk and hydrophobicity. However, establishing a robust quality control pipeline requires orthogonal validation. By employing VT-NMR with a Chiral Solvating Agent, researchers can confidently bypass rotamer-induced spectral artifacts, ensuring that batch release data is both scientifically sound and regulatory-compliant.

References

  • Scirp.org. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH) / PubMed. (2018). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Retrieved from[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic Acid

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the responsible management of chemical reagents is as crucial as the innovative work they enable. This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid, a compound often utilized in the synthesis of complex organic molecules. By adhering to these procedures, you will ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment.

I. Hazard Profile and Essential Safety Precautions

Based on the hazard profiles of similar chemical structures, (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid should be handled as a potentially hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Prolonged or repeated contact may cause skin irritation.[1][2]

  • Serious Eye Irritation: Contact with eyes may cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[1][2]

Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or goggles.To prevent eye contact with the chemical, which can cause serious irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.[3]
Protective Clothing Laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.To minimize the risk of inhaling airborne particles that could cause respiratory irritation.[2]
II. Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and prevent environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure there is adequate ventilation.[3]

  • Containment: For a solid spill, carefully sweep or scoop the material, taking care to avoid creating dust.[1][4]

  • Collection: Gather the spilled material into a suitable, clearly labeled container for hazardous waste.[1][4]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.

  • Disposal: All contaminated materials, including cleaning supplies, must be disposed of as hazardous waste.[5]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid and its containers is through an approved hazardous waste disposal facility.[1][2][6][7] Strict adherence to local, state, and federal regulations is essential.[8][9]

  • Waste Characterization: (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid should be treated as non-hazardous solid chemical waste unless it has been mixed with a hazardous substance.

  • Waste Segregation: It is critical to segregate chemical waste. Do not mix (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid waste with other waste streams unless their compatibility has been verified.[10][11] Incompatible chemicals should be stored separately to prevent dangerous reactions.[12]

  • Containerization: Place the waste (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid into a robust, sealable, and non-reactive container. The container must be clearly labeled with the full chemical name, the words "Hazardous Waste," and any other information mandated by your institution or local regulations.[10][11][12]

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated chemical waste storage area, away from incompatible materials.[11]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-α-(N-Boc-N-methylamino)cyclohexaneacetic acid.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area A->B C Unused (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid B->C D Contaminated Materials (e.g., weigh paper, gloves) B->D E Segregate from other chemical waste streams C->E D->E F Place in a Labeled, Sealed, Non-Reactive Container E->F G Store in Designated Hazardous Waste Area F->G H Contact EHS for Pickup by a Certified Waste Disposal Service G->H

Caption: Disposal workflow for (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid.

Causality and Best Practices: An In-Depth Perspective

As a Senior Application Scientist, it is my experience that understanding the "why" behind each step is paramount to fostering a strong safety culture.

  • Segregation is Not Optional: The practice of segregating chemical waste is a cornerstone of laboratory safety.[10][11] Boc-protected amino acids, while generally stable, can be deprotected under acidic conditions.[13][14] Mixing this compound with strong acids could initiate a reaction, leading to the release of isobutylene and carbon dioxide gas, potentially causing container pressurization.

  • Labeling Prevents "Unknowns": Every year, significant resources are expended to identify and dispose of "unknown" chemical waste. Proper and immediate labeling of waste containers with the full chemical name and hazard information prevents this costly and dangerous situation.[10]

  • Professional Disposal is a Legal and Ethical Mandate: The land disposal of hazardous waste is heavily restricted. Licensed hazardous waste disposal companies have the expertise and facilities to manage chemical waste in an environmentally sound and legally compliant manner. Never dispose of chemical waste down the drain or in regular trash.[12]

By integrating these principles into your laboratory's standard operating procedures, you contribute to a safer and more sustainable research environment.

References

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Laboratory Waste Disposal Safety Protocols. NSTA. [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. Reactivo. [Link]

  • SDS US. Veolia. [Link]

  • Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem. NIH. [Link]

  • Safety Data Sheet: Amino acid - Carl ROTH. Carl ROTH. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros. Reddit. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) for (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the structural components of the molecule—a carboxylic acid and a Boc-protected amine—and the SDSs of analogous compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended to provide essential safety and operational information for laboratory professionals.

Hazard Analysis: A Proactive Approach to Safety

Understanding the chemical nature of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid is the foundation of its safe handling. The molecule's potential hazards stem from its two primary functional groups:

  • Carboxylic Acid Moiety: Like many carboxylic acids, this compound is expected to be a skin and eye irritant, and potentially corrosive.[1][2] Contact with mucous membranes and respiratory tract may also cause irritation.[3]

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a common protecting group in organic synthesis.[4][][6] While generally stable, the compound, if in powdered form, can pose an inhalation hazard, and direct contact should be avoided.[7][8][9]

Based on these characteristics and data from similar chemical structures, a comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure.[10]

Table 1: Anticipated Hazard Profile

Hazard ClassificationGHS PictogramPrecautionary Statement Examples
Skin Irritation/Corrosion alt text alt text P264: Wash hands and any exposed skin thoroughly after handling.[7][11] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7]
Serious Eye Damage/Irritation alt text P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Respiratory Irritation alt text P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3][7] P271: Use only outdoors or in a well-ventilated area.[3][7]
Acute Oral Toxicity (Potential) alt text P270: Do not eat, drink or smoke when using this product.[3][7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE approach is essential. The selection of specific PPE is not merely a checklist item; it is a direct countermeasure to the hazards identified above.

Table 2: Recommended Personal Protective Equipment

PPE CategoryRequired EquipmentRationale and Causality
Eye and Face Protection Chemical safety goggles (EN 166 compliant or equivalent).[12]Why: The carboxylic acid functional group presents a significant risk of causing serious eye irritation or damage upon splashing.[9][13] Goggles provide a complete seal around the eyes, which is superior to safety glasses.
Face shield (in addition to goggles).Why: A face shield should be worn whenever there is a heightened risk of splashing, such as when handling larger quantities (>50g) or during vigorous mixing.[8][9][10]
Skin and Body Protection Nitrile rubber gloves (inspect before use).[10][14]Why: Nitrile provides good chemical resistance against many organic acids. Gloves must be inspected for pinholes or tears before each use and changed immediately upon contamination to prevent skin contact and potential irritation.[2][10]
Laboratory coat.Why: A lab coat protects street clothes and underlying skin from minor spills and contamination. It should be fully buttoned.[2][10]
Impervious protective clothing (e.g., apron).Why: For larger-scale operations, additional chemical-resistant clothing is necessary to protect against significant splashes.[8]
Respiratory Protection NIOSH/MSHA or EN 149 approved respirator.Why: If the material is a fine powder and work cannot be conducted within a certified chemical fume hood, a respirator is required to prevent inhalation of dust, which can cause respiratory tract irritation.[8][12][15] The primary engineering control should always be a fume hood.

Operational Workflow: From Receipt to Disposal

A structured workflow ensures that safety protocols are integrated into every stage of the chemical's lifecycle in the laboratory.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Conduct Risk Assessment B 2. Assemble & Inspect PPE A->B C 3. Verify Fume Hood Certification B->C D 4. Handle Chemical in Fume Hood C->D E 5. Weigh/Dispense with Care D->E F 6. Perform Experiment E->F G 7. Decontaminate Work Area & Glassware F->G H 8. Segregate & Label Waste G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Sources

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